10-Hydroxydecanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
| Record name | 10-Hydroxydecanoic acid | |
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Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-53-4, 27925-00-4 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 10-Hydroxydecanoic acid | |
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| Record name | NSC159288 | |
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| Record name | 10-Hydroxydecanoic acid | |
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| Record name | 10-hydroxydecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
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| Record name | 10-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The intricate Biosynthesis of 10-Hydroxydecanoic Acid in Honeybees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA) is a unique and vital fatty acid found predominantly in royal jelly, the exclusive nourishment of queen honeybees (Apis mellifera). This remarkable compound is a key determinant of royal jelly's potent biological activities, including its antimicrobial, anti-inflammatory, and immunomodulatory properties. The biosynthesis of 10-HDA occurs in the mandibular glands of worker honeybees and is a complex process intricately linked to the age and social caste of the bee. This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-HDA, detailing the key enzymes, their regulation, and the experimental protocols employed to elucidate this fascinating biological process.
The Biosynthetic Pathway of this compound
The biosynthesis of 10-HDA is a multi-step process that begins with the de novo synthesis of a long-chain fatty acid, followed by hydroxylation and subsequent chain shortening through a modified β-oxidation pathway. A proposed five-step biosynthetic pathway has been elucidated through transcriptomic and proteomic analyses of honeybee mandibular glands.[1][2]
The key stages in the biosynthesis of 10-HDA are:
-
De Novo Fatty Acid Synthesis: The process initiates with the synthesis of a C16 or C18 saturated fatty acid, primarily stearic acid, from acetyl-CoA by the enzyme Fatty Acid Synthase (FAS).[2]
-
ω-Hydroxylation: The terminal methyl group of the long-chain fatty acid is hydroxylated by a cytochrome P450 monooxygenase, specifically CYP6AS8, to form ω-hydroxy stearic acid.[3][4]
-
Activation to Acyl-CoA: The resulting ω-hydroxy fatty acid is then activated to its coenzyme A (CoA) ester.
-
Peroxisomal β-Oxidation: The ω-hydroxy acyl-CoA undergoes a series of incomplete β-oxidation cycles within the peroxisome. This process involves the sequential removal of two-carbon units. Key enzymes in this stage include 3-ketoacyl-CoA thiolase (KAT).[1][5]
-
Formation of 10-HDA: The β-oxidation process is terminated when the chain length is reduced to 10 carbons, yielding this compound.
The following diagram illustrates the proposed biosynthetic pathway of 10-HDA in honeybee mandibular glands.
Quantitative Data on 10-HDA Biosynthesis
The production of 10-HDA is highly regulated and varies significantly with the age and caste of the worker honeybee. Nurse bees, responsible for feeding the queen and larvae, exhibit the highest levels of 10-HDA synthesis.
| Bee Age/Caste | 10-HDA Content (μ g/bee ) | Reference |
| Newly Emerged Bees (NEBs) | 3.07 ± 1.93 | [1] |
| Nurse Bees (NBs) | 31.17 ± 2.02 | [1] |
| Forager Bees (FBs) | 50.24 ± 9.90 | [1] |
| Mandibular Gland Components | Amount in Workers (μ g/bee ) | Amount in Queens (μ g/queen ) | Reference |
| 10-HDA | 4.53 ± 0.49 | - | [6] |
| 10-HDAA | 1.03 ± 0.06 | - | [6] |
| 9-ODA | 0.09 ± 0.01 | 146.44 ± 17.74 | [6] |
| 9-HDA | 0.66 ± 0.05 | 39.17 ± 5.09 | [6] |
| HOB | 0.71 ± 0.04 | - | [6] |
| HVA | - | 1.54 ± 0.28 | [6] |
Key Enzymes and Their Regulation
Several key enzymes play crucial roles in the biosynthesis of 10-HDA. The expression and activity of these enzymes are tightly regulated, leading to the age-dependent production of this vital fatty acid.
-
Fatty Acid Synthase (FAS): This enzyme complex is responsible for the initial de novo synthesis of long-chain fatty acids. Studies have shown that FAS activity is higher in nurse bees compared to foragers, correlating with the higher demand for lipid synthesis for royal jelly production.[2]
-
Cytochrome P450 (CYP6AS8): This enzyme is a member of the cytochrome P450 family and is responsible for the critical ω-hydroxylation step. The expression of the CYP6AS8 gene is significantly upregulated in the mandibular glands of nurse bees.[3][4] RNA interference (RNAi) mediated knockdown of CYP6AS8 has been shown to significantly reduce 10-HDA production, confirming its essential role in the pathway.[3]
-
3-ketoacyl-CoA thiolase (KAT): As a key enzyme in the β-oxidation pathway, KAT is involved in the chain-shortening process. Transcriptomic analyses have revealed higher expression of KAT in the mandibular glands of nurse bees.[1][5]
Experimental Protocols
The elucidation of the 10-HDA biosynthetic pathway has been made possible through a combination of advanced molecular and biochemical techniques. This section provides an overview of the key experimental protocols.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a fundamental technique for quantifying the expression levels of genes encoding the biosynthetic enzymes.
Workflow for qRT-PCR Analysis of Gene Expression in Honeybee Mandibular Glands:
Detailed Methodology:
-
Sample Collection: Mandibular glands are dissected from honeybees of different ages or castes on a cold surface (e.g., dry ice) to preserve RNA integrity.[1]
-
Total RNA Extraction: Total RNA is extracted from the dissected glands using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers are designed to amplify the target genes (e.g., FAS, CYP6AS8, KAT) and a reference gene for normalization (e.g., actin or GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
RNA Interference (RNAi) for Gene Knockdown
RNAi is a powerful tool to study gene function by specifically silencing the expression of a target gene. This technique has been instrumental in confirming the roles of CYP6AS8 and KAT in 10-HDA biosynthesis.[3][5]
Detailed Methodology:
-
dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to a specific region of the target gene (e.g., a 300-500 bp fragment of CYP6AS8) is synthesized in vitro using a T7 RNA polymerase-based kit. A non-specific dsRNA (e.g., from Green Fluorescent Protein, GFP) is used as a control.[4][7]
-
dsRNA Injection: Newly emerged worker bees are anesthetized by chilling. A specific amount of dsRNA (e.g., 1-5 µg in 1-2 µL of nuclease-free water) is injected into the abdomen of each bee using a microinjector.[7]
-
Incubation: The injected bees are maintained in cages with ad libitum access to sucrose solution and pollen for a specific period (e.g., 3-7 days) to allow for gene knockdown.
-
Analysis: After the incubation period, the mandibular glands are dissected for 10-HDA quantification by HPLC and for qRT-PCR analysis to confirm the knockdown of the target gene's mRNA levels.
Quantification of 10-HDA by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the accurate quantification of 10-HDA in mandibular gland extracts and royal jelly.
Detailed Methodology:
-
Sample Preparation: Mandibular glands are dissected and homogenized in a suitable solvent, such as methanol or a chloroform/methanol mixture.[1]
-
Extraction: The homogenate is centrifuged, and the supernatant containing the lipid fraction is collected. The solvent is then evaporated under a stream of nitrogen.
-
Derivatization (Optional): For some HPLC methods, the fatty acids may be derivatized to improve their detection.
-
HPLC Analysis: The extracted sample is redissolved in the mobile phase and injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile and an acidic aqueous solution. Detection is performed using a UV detector at a wavelength of approximately 210 nm.
-
Quantification: The concentration of 10-HDA is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a pure 10-HDA standard.
Conclusion
The biosynthesis of this compound in honeybees is a finely tuned and complex metabolic process that is essential for the production of royal jelly and the overall health of the honeybee colony. Research utilizing advanced molecular and analytical techniques has provided significant insights into the biosynthetic pathway and the key enzymes involved. Further research focusing on the intricate regulatory networks and the precise kinetic properties of the biosynthetic enzymes will undoubtedly uncover new avenues for understanding honeybee biology and may offer novel strategies for enhancing the production and quality of royal jelly. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this fascinating biological system.
References
- 1. mdpi.com [mdpi.com]
- 2. Fat body lipogenic capacity in honey bee workers is affected by age, social role and dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. RNAi-mediated Double Gene Knockdown and Gustatory Perception Measurement in Honey Bees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
"physiological role of 10-Hydroxydecanoic acid"
An In-Depth Technical Guide to the Physiological Role of 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest due to its diverse and potent physiological activities. This technical guide provides a comprehensive overview of the current understanding of 10-HDA's biological roles, with a focus on its anti-inflammatory, anti-tumor, immunomodulatory, and neuroprotective properties. Detailed experimental methodologies for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the intricate signaling pathways and experimental workflows associated with 10-HDA's mechanisms of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (10-HDA), also known as queen bee acid, is a saturated fatty acid that constitutes a major lipid component of royal jelly, a secretion from the glands of worker honeybees.[1] Its unique chemical structure underpins a wide array of pharmacological effects, making it a compelling molecule for therapeutic investigation. This guide delves into the core physiological roles of 10-HDA, presenting the currently available scientific data in a structured and accessible format for researchers and drug development professionals.
Anti-Tumor Activity
10-HDA has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 10-HDA against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| A549 | Human Lung Cancer | 22.68 | - | [2] |
| NCI-H460 | Human Lung Cancer | 44.03 | - | [2] |
| NCI-H23 | Human Lung Cancer | 44.79 | - | [2] |
| SU-DHL-2 | Lymphoma | - | 496.8 | [3] |
| HepG2 | Human Hepatoma | - | 59.6 | [1] |
| WiDr | Human Colon Cancer | ~3000 (significant inhibition) | - | [4] |
| Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 (µmol/mL) | - | [1] |
Note: IC50 values for normal cell lines were significantly higher, indicating a degree of selectivity for cancer cells. For instance, the IC50 for normal liver cells (LO2) and human skin fibroblasts (HSF) were approximately 1000 µg/mL and greater than 1000 µg/mL, respectively.[5]
Signaling Pathways in Anti-Tumor Activity
10-HDA exerts its anti-tumor effects by modulating several key signaling pathways, including the MAPK, STAT3, and NF-κB pathways.[2] It has been shown to induce ROS-mediated apoptosis in human lung cancer cells.[2]
Caption: 10-HDA induced anti-tumor signaling pathways.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of 10-HDA (e.g., 0-5 mM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of 10-HDA that causes 50% inhibition of cell growth.
Anti-Inflammatory Activity
10-HDA exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the effects of 10-HDA on the production of various inflammatory cytokines.
| Cell Line | Mediator | Effect | Concentration | Reference |
| WiDr | TNF-α | Inhibition | 3 mM | [7] |
| WiDr | IL-1β | Inhibition | 3 mM | [7] |
| WiDr | IL-8 | Inhibition | 0.5-3.0 mM (dose-dependent) | [8] |
| WiDr | IL-1ra | Induction | 0.1-3 mM | [8] |
| Macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent | [9] |
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of 10-HDA are primarily mediated through the inhibition of the NF-κB signaling pathway.[7]
Caption: 10-HDA's inhibition of the NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB
This protocol is used to determine the expression levels of proteins involved in the NF-κB pathway.
-
Cell Culture and Treatment: Culture cells (e.g., WiDr) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of 10-HDA for a specified time.[7]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an NF-κB subunit (e.g., p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunomodulatory Effects
10-HDA has been shown to modulate the immune response, although its effects can be complex, exhibiting both immunostimulatory and immunosuppressive properties depending on the context. It has been reported to have immunomodulatory activities.[10][11]
Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without 10-HDA.[12]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Neuroprotective Role
Emerging evidence suggests that 10-HDA possesses neuroprotective properties, including the promotion of neurogenesis.[13][14]
In Vitro Neurogenesis
10-HDA has been shown to promote the differentiation of neural stem/progenitor cells into neurons.[14][15]
Caption: 10-HDA's influence on neural stem cell differentiation.
Experimental Protocol: In Vitro Neurogenesis Assay
-
Neural Stem Cell Culture: Culture neural stem/progenitor cells as neurospheres in a medium containing basic fibroblast growth factor (FGF-2).[15]
-
Differentiation Induction: Induce differentiation by removing FGF-2 from the medium and treating the cells with 10-HDA at various concentrations.
-
Immunocytochemistry: After a set period of differentiation (e.g., 7 days), fix the cells and perform immunocytochemistry using antibodies against neuronal (e.g., β-III tubulin), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., O4) markers.
-
Microscopy and Analysis: Visualize the stained cells using fluorescence microscopy and quantify the percentage of each cell type to determine the effect of 10-HDA on neural differentiation.
Other Physiological Roles
Estrogenic Activity
10-HDA has been reported to exhibit weak estrogenic activity, which may contribute to some of the physiological effects of royal jelly.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling network involved in cell growth, proliferation, and survival. While direct modulation by 10-HDA is still under investigation, its involvement in processes regulated by this pathway suggests a potential interaction.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-tumor, anti-inflammatory, and emerging neuroprotective activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in drug development. This technical guide provides a consolidated resource of the current knowledge on 10-HDA, offering a foundation for future research aimed at harnessing its physiological benefits for human health. The detailed experimental protocols and structured data presentation are intended to facilitate the design and execution of new studies in this promising area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of this compound [mdpi.com]
- 10. Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
10-Hydroxydecanoic Acid: A Key Bioactive Component of Royal Jelly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid, is a principal and well-studied bioactive component of royal jelly, the exclusive food of queen honeybees. Comprising a significant portion of the lipid fraction of royal jelly, 10-HDA is a key marker of its quality and authenticity.[1][2] This technical guide provides a comprehensive overview of 10-HDA, focusing on its quantitative presence in royal jelly, its diverse pharmacological activities, and the underlying molecular mechanisms. Detailed experimental protocols for the extraction, quantification, and biological evaluation of 10-HDA are presented, alongside a summary of its therapeutic potential in various disease models. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound (10-HDA)
Royal jelly is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera).[2] It serves as the primary food source for bee larvae and the queen bee, contributing to her remarkable longevity and fertility.[2] The unique biological properties of royal jelly are largely attributed to its specific composition, particularly its lipid fraction, which is rich in distinctive fatty acids. Among these, (E)-10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and extensively researched.[3][4]
10-HDA is a ten-carbon unsaturated fatty acid with a hydroxyl group at the ω-1 position. Its presence is almost exclusive to royal jelly, making it a reliable indicator of product purity.[3] Numerous studies have highlighted the broad spectrum of biological activities associated with 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neurogenic, and antimicrobial effects.[3][5][6][7][8] This guide will delve into the scientific evidence supporting these claims, providing quantitative data and detailed methodologies for further investigation.
Quantitative Analysis of 10-HDA in Royal Jelly
The concentration of 10-HDA in royal jelly is a critical quality parameter and can vary depending on factors such as the geographical origin, season, and storage conditions.[1] International standards have been established to regulate the minimum 10-HDA content in commercial royal jelly products.[1]
Table 1: Concentration of 10-HDA in Royal Jelly Products
| Product Type | 10-HDA Concentration Range (%) | Reference(s) |
| Fresh/Pure Royal Jelly | 1.4 - 2.0 | [1] |
| Lyophilized Royal Jelly | 3.0 - 6.0 | [2] |
| Commercial Royal Jelly Creams | 1.85 - 2.15 | [9] |
| Royal Jelly Supplements | 0.43 - 6.28 | [9] |
Pharmacological Activities and Mechanisms of Action
10-HDA exerts a wide array of pharmacological effects by modulating various cellular signaling pathways. This section summarizes the key biological activities and the available quantitative data.
Anti-Tumor Activity
10-HDA has demonstrated significant anti-cancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[5][10]
Table 2: In Vitro Anti-Tumor Activity of 10-HDA
| Cancer Cell Line | Assay | IC50 / Effective Concentration | Effect | Reference(s) |
| Human Lung Cancer (A549) | MTT Assay | 22.68 µM | Induction of apoptosis, cell cycle arrest at G0/G1 | [10] |
| Human Lung Cancer (NCI-H460) | MTT Assay | 44.03 µM | Cytotoxicity | [10] |
| Human Lung Cancer (NCI-H23) | MTT Assay | 44.79 µM | Cytotoxicity | [10] |
| Human Colorectal Adenocarcinoma | Proliferation Assay | 37.5 µmol/mL | Anti-proliferative | [10] |
| Human Hepatoma (HepG2) | MTT Assay | 59.6 µg/mL | Reduced cell viability, induction of apoptosis | [11] |
| Ehrlich Solid Tumor (in vivo) | Tumor Volume | 2.5 and 5 mg/kg | Tumor inhibition | [10] |
Immunomodulatory and Anti-inflammatory Effects
10-HDA has been shown to modulate the immune response and exhibit potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and regulate the activity of key inflammatory signaling pathways.[3][6]
Table 3: Immunomodulatory and Anti-inflammatory Effects of 10-HDA
| Cell Line/Model | Assay | Effective Concentration | Effect | Reference(s) |
| LPS-stimulated Macrophages | Nitric Oxide Production | Dose-dependent | Inhibition of NO production | [3] |
| Human Colon Cancer (WiDr) | ELISA | 3 mM | Inhibition of TNF-α, IL-1β, and IL-8 production | [12] |
| Human Colon Cancer (WiDr) | Western Blot | Dose-dependent | Inhibition of NF-κB expression | [4] |
Neurogenic Effects
Recent studies have highlighted the potential of 10-HDA in promoting neurogenesis, the process of generating new neurons. This suggests its potential therapeutic application in neurodegenerative diseases.[13][14]
Table 4: Neurogenic Effects of 10-HDA
| Cell Line/Model | Assay | Effect | Reference(s) |
| Neural Stem/Progenitor Cells | Immunocytochemistry | Increased generation of neurons, decreased generation of astrocytes | [13][15] |
| PC12 Cells | Differentiation Assay | Stimulates neuronal differentiation | [14] |
Key Signaling Pathways Modulated by 10-HDA
10-HDA's diverse biological activities are orchestrated through its interaction with several key intracellular signaling pathways.
MAPK, NF-κB, and STAT3 Signaling Pathways
In human lung cancer cells, 10-HDA has been shown to regulate the MAPK, STAT3, and NF-κB signaling pathways. It increases the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK and STAT3, and inhibiting NF-κB.[5] This intricate modulation contributes to its anti-tumor effects by inducing apoptosis and arresting the cell cycle.[5][10]
Caption: 10-HDA's modulation of MAPK, NF-κB, and STAT3 pathways in cancer cells.
PI3K/AKT Signaling Pathway
In the context of type 2 diabetes, 10-HDA has been found to exert hypoglycemic effects by activating the PI3K/AKT/GSK3β signaling pathway.[16] This pathway is crucial for regulating glucose metabolism and insulin sensitivity.
Caption: 10-HDA enhances glucose metabolism via the PI3K/AKT pathway.
Target of Rapamycin (TOR) Signaling
Studies in Caenorhabditis elegans have shown that 10-HDA can extend lifespan through dietary restriction and by modulating the Target of Rapamycin (TOR) signaling pathway.[17][18] This pathway is a highly conserved regulator of growth and aging.
Caption: 10-HDA promotes longevity by modulating TOR signaling.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological evaluation of 10-HDA.
Extraction and Quantification of 10-HDA from Royal Jelly by HPLC
This protocol is adapted from established methods for the analysis of 10-HDA in royal jelly.[9]
Materials:
-
Royal jelly sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
10-HDA standard
-
Methyl 4-hydroxybenzoate (MHB) as internal standard
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm and 0.2 µm)
-
HPLC system with UV detector
-
C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of royal jelly into a centrifuge tube.
-
Add 10 mL of a methanol/water solution (50:50, v/v) and the internal standard (MHB) solution.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter, followed by a 0.2 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 10-HDA at various concentrations.
-
Quantify the amount of 10-HDA in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
-
Caption: Experimental workflow for 10-HDA quantification by HPLC.
Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of 10-HDA on cell viability.
Materials:
-
Target cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
10-HDA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 10-HDA in culture medium.
-
Replace the medium in each well with 100 µL of the 10-HDA solutions at different concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve 10-HDA).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot Analysis of Signaling Proteins
This protocol outlines a general procedure for analyzing the effect of 10-HDA on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Target cell line
-
10-HDA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with 10-HDA as described in the MTT assay protocol.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-tumor, anti-inflammatory, immunomodulatory, and neurogenic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to explore the pharmacological applications of 10-HDA, offering standardized protocols and a comprehensive summary of the existing quantitative data. Future investigations should focus on elucidating the precise molecular targets of 10-HDA and evaluating its efficacy and safety in preclinical and clinical studies to unlock its full therapeutic potential.
References
- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. apiservices.biz [apiservices.biz]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
- 12. [Determination of 10-HDA in honeybee body by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pathway-Specific Analysis of Gene Expression Data Identifies the PI3K/Akt Pathway as a Novel Therapeutic Target in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDAA) is a saturated omega-hydroxy fatty acid. Its structure consists of a ten-carbon aliphatic chain with a hydroxyl group at the terminal (C10) position and a carboxylic acid functional group at the C1 position.[1][2] This bifunctional nature makes it a valuable molecule in various applications, including as an intermediate in the synthesis of biodegradable polymers and pharmaceutical agents, and as an emulsifying agent in the cosmetics industry.[2] Notably, 10-HDAA is a naturally occurring compound found as a minor constituent in royal jelly, the secretion of honeybees (Apis mellifera).[3][4] Its presence in this complex natural product has led to investigations into its biological activities, which include anti-inflammatory, immunomodulatory, and estrogenic effects.[4]
This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, spectroscopic data, synthesis and biosynthesis pathways, and relevant experimental protocols for its analysis.
Molecular Structure and Properties
The fundamental structure of this compound features a linear ten-carbon backbone, making it a medium-chain fatty acid. The presence of a terminal hydroxyl group and a carboxylic acid group defines its classification as an omega-hydroxy acid.
Table 1: General Properties and Identifiers of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 10-hydroxycapric acid, 10-HDAA | [5] |
| CAS Number | 1679-53-4 | [3][6] |
| Molecular Formula | C₁₀H₂₀O₃ | [3][6] |
| Molecular Weight | 188.26 g/mol | [5] |
| Canonical SMILES | C(CCCCC(=O)O)CCCCO | [3][5] |
| InChI Key | YJCJVMMDTBEITC-UHFFFAOYSA-N | [3][6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | White to off-white crystalline solid. | [2][7] |
| Melting Point | 75-77 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
| pKa (Predicted) | 4.78 ± 0.10 | [2][8] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Key Observations and Assignments |
| ¹H NMR | Signals corresponding to the methylene protons of the aliphatic chain (approx. 1.2-1.6 ppm), the α-methylene protons adjacent to the carboxylic acid (approx. 2.3 ppm), and the methylene protons adjacent to the hydroxyl group (approx. 3.6 ppm). The hydroxyl and carboxylic acid protons show broad signals. |
| ¹³C NMR | Resonances for the carboxylic carbon (approx. 179 ppm), the carbon bearing the hydroxyl group (approx. 63 ppm), and the distinct signals for the methylene carbons along the aliphatic chain. |
| IR Spectroscopy | Broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹), and a broad band for the O-H stretch of the alcohol (approx. 3200-3500 cm⁻¹). |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45). |
Synthesis and Biosynthesis
This compound can be produced through both chemical synthesis and biological processes.
Chemical Synthesis
One notable method for the chemical synthesis of this compound involves the high-temperature cleavage of castor oil using a strong base.[9] Castor oil is primarily composed of triglycerides of ricinoleic acid, an 18-carbon hydroxylated fatty acid. Under harsh alkaline conditions, the ricinoleic acid backbone is cleaved to yield sebacic acid (a 10-carbon dicarboxylic acid) and 2-octanol.[10][11] Variations of this process can be optimized to produce this compound.[9][12]
Another synthetic route starts from 1,8-octanediol, which is oxidized to form 8-hydroxyoctanal. This intermediate then undergoes further reactions to extend the carbon chain and form the final product.[12]
Biosynthesis
Recent advancements in metabolic engineering have enabled the biosynthesis of hydroxy fatty acids in microbial hosts like Escherichia coli.[13][14] A common strategy involves the terminal hydroxylation of a corresponding fatty acid precursor. For 10-HDAA, decanoic acid serves as the substrate. The process utilizes a cascade of enzymes, often including a cytochrome P450 monooxygenase system to introduce the hydroxyl group at the terminal (ω) position.
In engineered E. coli, the biosynthesis can be designed as a whole-cell catalytic process.[13][15] Decanoic acid is first converted to its coenzyme A (CoA) derivative, which is then hydroxylated by a specific P450 enzyme (CYP) to form 10-hydroxydecanoyl-CoA. Finally, a thioesterase cleaves the CoA group to release this compound.
Biological Activity and Signaling Pathways
This compound and its unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-HDA), have been shown to modulate several key signaling pathways, contributing to their observed biological effects. One of the well-studied pathways is the PI3K/Akt signaling cascade, which is central to regulating cell growth, survival, and metabolism.
Studies have demonstrated that these fatty acids can influence the phosphorylation status of key proteins in this pathway, such as Akt and Glycogen Synthase Kinase 3 Beta (GSK3β).[16] For instance, in certain models, 10-HDA has been shown to increase the phosphorylation of PI3K and Akt, which can lead to downstream effects like improved glucose metabolism.[16] This modulation suggests a potential therapeutic role in metabolic disorders.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of 10-HDAA, particularly from complex matrices like royal jelly, is reversed-phase HPLC (RP-HPLC).[17][18][19]
1. Sample Preparation (from Royal Jelly):
-
Weigh approximately 30 mg of the royal jelly sample into a 10 mL volumetric flask.[18]
-
Add 1 mL of an internal standard solution (e.g., α-naphthol at 30 µg/mL or methyl 4-hydroxybenzoate).[17][18]
-
Bring the flask to volume with the mobile phase or an appropriate solvent like absolute ethanol.[18][19]
-
Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction.[17]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[17][18]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.0 x 150 mm).[18]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to ~2.5 using phosphoric acid.[18]
-
Detection: UV detector set to a wavelength of 215-225 nm.[17][18]
-
Injection Volume: 5 µL.[18]
3. Quantification:
-
Prepare a standard curve using known concentrations of pure 10-HDAA.
-
Calculate the concentration in the sample by comparing the peak area ratio of 10-HDAA to the internal standard against the calibration curve.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for the definitive structural confirmation of 10-HDAA.
1. Sample Preparation:
-
Dissolve 2-10 mg of the purified 10-HDAA sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20][21]
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm.[21]
-
The use of an internal standard like tetramethylsilane (TMS) is common for referencing chemical shifts to 0.00 ppm.
2. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Additional experiments like DEPT, COSY, and HSQC can be performed to confirm proton-carbon connectivities and provide unambiguous assignments.
References
- 1. Biosynthesis of 10-Hydroxy-2-Decenoic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 1679-53-4 [chemicalbook.com]
- 5. This compound | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 1679-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1683312A - Process for producing 10-hydroxy capric acid - Google Patents [patents.google.com]
- 11. consult.eai.in [consult.eai.in]
- 12. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. apiservices.biz [apiservices.biz]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. psecommunity.org [psecommunity.org]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
A Comprehensive Technical Guide to the Biological Activities of 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA), a saturated medium-chain fatty acid, is a unique and significant bioactive component of royal jelly, the exclusive nourishment of queen honeybees.[1] Beyond its role in bee biology, 10-HDA has garnered considerable scientific interest for its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the multifaceted biological effects of 10-HDA, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, immunomodulatory, and skin health-promoting properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Anti-inflammatory Activities
10-HDA has demonstrated potent anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
A primary target of 10-HDA is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, 10-HDA has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Furthermore, 10-HDA influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been observed to increase the phosphorylation of p38 and JNK while decreasing the phosphorylation of ERK in certain cancer cell lines, suggesting a complex regulatory role in cellular stress and inflammatory responses.[1][4]
Quantitative Data: Anti-inflammatory Effects of 10-HDA
| Cell Line | Stimulant | Parameter Measured | Effect of 10-HDA | Concentration | Reference |
| WiDr (human colon cancer) | - | TNF-α secretion | Inhibition | 3 mM | [2] |
| WiDr (human colon cancer) | - | IL-1β secretion | Inhibition | 3 mM | [2] |
| WiDr (human colon cancer) | - | IL-8 secretion | Inhibition | 0.5 - 3.0 mM (dose-dependent) | [2] |
| WiDr (human colon cancer) | - | IL-1ra production | Induction | 0.1 - 3 mM | [2] |
| RAW 264.7 (murine macrophage) | LPS | TNF-α production | Inhibition | Not specified | [5] |
| RAW 264.7 (murine macrophage) | LPS | IL-6 production | Inhibition | Not specified | [5] |
Anti-cancer Activities
10-HDA exhibits promising anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing cell migration in various cancer cell lines.[6][7] Its cytotoxic effects appear to be selective for cancer cells, with minimal impact on normal cells.[1][7]
The anti-cancer mechanism of 10-HDA is multifaceted. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptotic pathways.[4] This ROS-mediated apoptosis involves the regulation of the MAPK and STAT3 signaling pathways.[1][4] Specifically, 10-HDA treatment leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of the anti-apoptotic protein Bcl-2.[7]
Moreover, 10-HDA can arrest the cell cycle at the G0/G1 phase, thereby halting the proliferation of cancer cells.[7] It also inhibits cancer cell migration by modulating the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1]
Quantitative Data: In Vitro Anti-cancer Activity of 10-HDA (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| A549 | Human Lung Cancer | 22.68 | - | [1] |
| NCI-H460 | Human Lung Cancer | 44.03 | - | [1] |
| NCI-H23 | Human Lung Cancer | 44.79 | - | [1] |
| SU-DHL-2 | Human Lymphoma | - | 496.8 | [4][6] |
| HepG2 | Human Hepatoma | - | 59.6 | [7] |
| Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 | - | [1] |
| THLE-3 | Normal Human Liver | - | 106.4 | [7] |
| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | - | [1] |
| LO2 | Normal Human Liver | - | ~1000 | [4] |
| HSF | Normal Human Fibroblasts | - | >1000 | [4] |
Neuroprotective Effects
Emerging evidence suggests that 10-HDA possesses significant neuroprotective properties. In a rat model of ischemic stroke, supplementation with 10-HDA was found to reduce brain infarction and decrease weight loss.[8][9][10] These beneficial effects were associated with a reduction in the levels of active caspase-3 and PARP-1, key mediators of apoptosis.[8][9]
Furthermore, 10-HDA treatment has been shown to increase the levels of acetyl-histone H3 and H4, suggesting a role in epigenetic modifications that may contribute to neuroprotection.[8][9] It also alleviates DNA damage in brain tissue and peripheral lymphocytes following ischemic injury.[8][9] Some studies suggest that the neuroprotective effects of royal jelly can be largely attributed to its 10-HDA content.[8][10]
Immunomodulatory Properties
10-HDA has been shown to modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context. It has been reported to have immunomodulatory activities, although the precise mechanisms are still under investigation.[1][2][11] For instance, one study highlighted that while the 10-HDA molecule is fundamental for the development of bee larvae, its precursor, this compound (10-HDAA), seems to be responsible for the immune-stimulating effect attributed to Royal Jelly.[12]
Effects on Skin Health
10-HDA has demonstrated beneficial effects on skin health, primarily through its ability to promote collagen production and inhibit melanogenesis.
In human dermal fibroblasts, 10-HDA has been shown to enhance collagen synthesis, which is crucial for maintaining skin elasticity and reducing the signs of aging.[11] This effect is partly attributed to its ability to protect against cellular damage induced by factors like hydroxyl free radicals.[11]
Furthermore, 10-HDA exhibits anti-melanogenic properties. It inhibits the activity of tyrosinase and the expression of tyrosinase-related proteins (TRP-1 and TRP-2) and the microphthalmia-associated transcription factor (MITF) in melanoma cells.[13][14] This leads to a reduction in melanin synthesis, suggesting its potential as a skin-whitening agent.[13][14] In a study on diabetic mice, 10-HDA showed a protective effect on skin damage, although it was less potent than royal jelly in completely suppressing the activation of the Wnt/β-catenin pathway and pyroptosis.[15][16]
Signaling Pathways Modulated by 10-HDA
The diverse biological activities of 10-HDA are mediated through its interaction with and modulation of several key intracellular signaling pathways.
Anti-inflammatory Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accuratechemical.com [accuratechemical.com]
- 7. biovendor.com [biovendor.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 10. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic injection of LPS induces region-specific neuroinflammation and mitochondrial dysfunction in normal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 16. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Techniques for the Quantification of 10-Hydroxydecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a unique and biologically active fatty acid found almost exclusively in royal jelly, a secretion from the glands of worker honeybees.[1][2] Its presence and concentration are widely used as primary markers for the authenticity and quality of royal jelly and products containing it.[1][3] 10-HDA is credited with a range of pharmacological properties, including antimicrobial, anti-inflammatory, immunomodulatory, and antitumor activities.[1][4] Accurate and reliable analytical methods are therefore crucial for the standardization of royal jelly products, quality control, and for research into its therapeutic potential. This document provides an overview of common analytical techniques and detailed protocols for the quantification of 10-HDA.
Overview of Analytical Techniques
The quantification of 10-HDA is predominantly performed using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and preferred method for 10-HDA analysis.[5] It offers high sensitivity, precision, and relatively simple sample preparation.[5][6] Reversed-phase columns, particularly C18, are frequently employed for separation.[2]
-
Gas Chromatography (GC): GC is another technique used for 10-HDA quantification. However, it typically requires a derivatization step to convert the non-volatile 10-HDA into a more volatile compound suitable for GC analysis.[7] This extra step can be time-consuming and may lead to sample loss.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for complex matrices or when very low detection limits are required.[8][9]
-
Capillary Electrophoresis (CE): CE has also been applied for the separation and determination of 10-HDA, offering an alternative to traditional chromatographic methods.[5][10]
Quantitative Data Summary
The performance of various HPLC methods for 10-HDA analysis is summarized in the table below, providing a comparison of their key validation parameters.
| Method | Column | Mobile Phase | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-UV (215 nm) | Agilent Zorbax Eclipse XDB-C18 | Methanol, water, and phosphoric acid (55:45:2.7, v/v/v) | 0.05 | 0.25 | 97.4 - 100.4 | [6][7] |
| HPLC-UV (225 nm) | Shimadzu ODS-H C18 | Methanol/water (45:55, v/v) at pH 2.5 | Not Reported | Not Reported | 99.26 - 99.81 | [10] |
| HPLC-DAD (210 nm) | InterSustain® C18 | Methanol, ultrapure water, and phosphoric acid (250:250:1.25, v/v/v) | 0.048 | 0.145 | Not Reported | [4] |
| RP-HPLC-UV | Nova-pak C18 | Not specified | 0.5 (mg/kg) | 1.5 (mg/kg) | 95.0 - 100.0 | [6][11] |
Detailed Experimental Protocols
Protocol 1: Quantification of 10-HDA using HPLC-UV
This protocol is based on a widely cited reversed-phase HPLC method.[7]
1. Materials and Reagents
-
10-HDA standard (≥97% purity)
-
Methyl 4-hydroxybenzoate (MHB) for use as an internal standard
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid (analytical grade)
-
Royal jelly samples
-
Syringe filters (0.2 µm and 0.45 µm nylon)
2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 0.1 g of MHB in a 50:50 (v/v) mixture of methanol and water to a final volume of 1000 mL.[7]
-
10-HDA Stock Solution (160 µg/mL): Accurately weigh 0.016 g of 10-HDA and dissolve in a 50:50 (v/v) methanol/water solvent to a final volume of 100 mL.[7]
-
Calibration Standards: Prepare a series of calibration standards by diluting the 10-HDA stock solution to achieve concentrations ranging from 0.1 to 160 µg/mL.[7]
3. Sample Preparation
-
Accurately weigh approximately 50 mg of the royal jelly sample into a 25 mL volumetric flask.[7]
-
Add 25 mL of a 50:50 (v/v) methanol/water solvent.[7]
-
Sonicate the mixture for at least 30 minutes to ensure complete dissolution.[7]
-
Filter the solution sequentially through 0.45 µm and 0.2 µm nylon syringe filters.[7]
-
For HPLC injection, mix an equal volume of the filtered sample solution with the 100 µg/mL MHB internal standard solution.[7]
4. HPLC Conditions
-
HPLC System: Agilent 1050 Series or equivalent with a variable wavelength UV detector.[7]
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).[7]
-
Column Temperature: 25°C.[7]
-
Mobile Phase: Methanol, water, and phosphoric acid (55:45:2.7, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 3 µL.[7]
-
Run Time: 10 minutes.[7]
5. Data Analysis
-
Identify and integrate the peaks for 10-HDA and the internal standard (MHB).
-
Construct a calibration curve by plotting the ratio of the 10-HDA peak area to the internal standard peak area against the concentration of the 10-HDA standards.
-
Quantify the amount of 10-HDA in the samples using the linear regression equation derived from the calibration curve.
Protocol 2: Quantification of 10-HDA using Gas Chromatography (GC)
This protocol provides a general outline, as specific derivatization procedures may vary.
1. Sample Preparation and Extraction
-
Extract 10-HDA and an appropriate internal standard (e.g., 3-hydroxymyristic acid) from the sample using a suitable solvent like diethyl ether.[12]
2. Derivatization
-
The extracted sample must be chemically converted to a volatile compound. This is often achieved through silylation (e.g., using BSTFA) or methylation to convert the carboxylic acid and hydroxyl groups into trimethylsilyl ethers/esters or methyl esters, respectively.[7]
3. GC Conditions
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).[12]
-
Column: A column suitable for fatty acid analysis, such as one with an OV-17 packing material.[12]
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized 10-HDA from other components.
-
Injector and Detector Temperature: Set to ensure proper volatilization and detection.
4. Data Analysis
-
Quantification is performed using the internal standard method, similar to the HPLC protocol, by creating a calibration curve with derivatized 10-HDA standards.
Visualizations
The following diagram illustrates a typical experimental workflow for the analysis of 10-HDA.
Caption: General workflow for 10-HDA analysis from sample preparation to final report.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mynaturalorigins.com [mynaturalorigins.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apiservices.biz [apiservices.biz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 10-Hydroxydecenoic Acid in Commercial Royal Jelly Products by Gas Chromatography [jstage.jst.go.jp]
Synthesis of 10-Hydroxydecanoic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical and biosynthetic synthesis of 10-hydroxydecanoic acid. This valuable fatty acid, found in royal jelly, has garnered significant interest for its potential therapeutic properties, including immunomodulatory, estrogenic, and anti-inflammatory effects.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data for different synthesis methods of this compound, allowing for a clear comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents/Biocatalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Chemical Synthesis | ||||||
| Alkaline Cleavage | Castor Oil | Sodium hydroxide, o-cresol, sec-octyl alcohol | 300 min | 180-200 | 71% | [1] |
| Alkaline Cleavage under Pressure | Castor Oil | Sodium hydroxide, ethanol | 12 hours | 200 ± 5 | High (not specified) | [2] |
| Microwave-Assisted Alkaline Cleavage | Castor Oil | Sodium hydroxide, 2-octanol | 2 hours | 167 | 77.41% | [3] |
| Biosynthesis | ||||||
| Two-Step Whole-Cell Catalysis | Decanoic Acid | Engineered E. coli (CYP153A33-CPRBM3) | 9 h (step 1) + 20 h (step 2) | Not specified | 65.6% conversion in step 2 | [4][5] |
| One-Step Whole-Cell Catalysis | Decanoic Acid | Engineered E. coli (ACOX, FadE, Macs, YdiI, CYP) | 10 hours | Not specified | 75.6% conversion | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis of this compound from Castor Oil via Alkaline Cleavage
This protocol describes the synthesis of this compound by the high-temperature alkaline cleavage of castor oil.
Materials:
-
Castor oil
-
Sodium hydroxide (NaOH)
-
o-cresol
-
sec-octyl alcohol
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Reaction vessel with reflux condenser and mechanical stirring
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, combine castor oil, sodium hydroxide, and a solvent system of o-cresol and sec-octyl alcohol (v/v = 2.8:1).[1]
-
Reaction: Heat the mixture to 180-200°C with continuous stirring for 300 minutes.[1]
-
Alternative Pressurized Reaction: Alternatively, use ethanol as a solvent and heat the mixture in an autoclave at 200 ± 5°C under a pressure of 3-4 MPa for 12 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Acidify the reaction mixture by the staged addition of sulfuric acid to a pH of 6.5, which will cause the separation of an oil layer.[2] Allow the mixture to stand for 1 hour.[2]
-
Isolation: Separate the aqueous layer and cool it to below 40°C. Further acidify the aqueous layer with sulfuric acid to a pH of 3. Allow the solution to stand for over 12 hours to precipitate the crude this compound.[2]
-
Purification: Collect the precipitate by filtration and wash it with water until it is neutral. Dry the purified this compound in an oven.[2]
-
Characterization: Characterize the final product by HRMS and NMR spectroscopy to confirm its structure and purity.[1]
Protocol 2: Biosynthesis of this compound using Engineered E. coli
This protocol details the whole-cell biocatalytic synthesis of this compound from decanoic acid using engineered Escherichia coli. This method can be performed in one or two steps.
Materials:
-
Engineered E. coli strain expressing the necessary enzymes (e.g., P450 terminal hydroxylase CYP153A33-CPRBM3 for the two-step process, or a combination of ACOX, FadE, Macs, YdiI, and CYP for the one-step process).[4][6][8]
-
Luria-Bertani (LB) medium (or other suitable growth medium)
-
Inducer (e.g., IPTG)
-
Decanoic acid (substrate)
-
Permeabilization agent (optional, e.g., Triton X-100, DMSO)
-
Centrifuge
-
Incubator shaker
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical equipment (e.g., GC-MS, HPLC)
Procedure:
-
Cell Culture: Inoculate a sterile culture medium with the engineered E. coli strain. Grow the cells in an incubator shaker at an appropriate temperature (e.g., 37°C) until they reach the mid-logarithmic growth phase.
-
Induction: Induce the expression of the catalytic enzymes by adding an inducer (e.g., IPTG) to the culture medium and continue incubation for several hours at a suitable temperature (e.g., 20-30°C).
-
Cell Preparation: Harvest the cells by centrifugation. For the two-step process, the cells may be permeabilized to facilitate substrate entry and product release.[4]
-
Biocatalytic Reaction (Two-Step Process):
-
Step 1: Resuspend the permeabilized cells in a reaction buffer containing decanoic acid. Incubate for approximately 9 hours to convert decanoic acid to trans-2-decenoic acid.[4]
-
Step 2: After 9 hours, collect the supernatant by centrifugation. Use this supernatant, containing trans-2-decenoic acid, as the substrate for the second step with a fresh batch of engineered E. coli expressing the P450 terminal hydroxylase. Incubate for approximately 20 hours to produce this compound.[4][5]
-
-
Biocatalytic Reaction (One-Step Process):
-
Product Extraction: After the reaction, acidify the reaction mixture and extract the this compound using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracted product for yield and purity using GC-MS or HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the experimental workflows for its synthesis.
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1683312A - Process for producing 10-hydroxy capric acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of 10-Hydroxydecanoic Acid in Cell Culture
Introduction
10-Hydroxydecanoic acid (10-HDA), also known as queen bee acid, is a unique, medium-chain hydroxy fatty acid primarily found in royal jelly, a secretion from honeybees.[1][2][3] It is recognized for a wide array of pharmacological and biological activities, including anti-tumor, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial properties.[1][4][5] These diverse effects have made 10-HDA a compound of significant interest for in vitro studies across various research fields, from oncology to neurobiology.
These application notes provide a comprehensive overview of the use of 10-HDA in cell culture experiments, summarizing its cytotoxic effects, detailing its impact on key signaling pathways, and offering standardized protocols for its application.
Data Presentation: Biological Effects of 10-HDA
The biological activity of 10-HDA is highly dependent on the cell type and the concentration used. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxic and Anti-proliferative Effects of 10-HDA on Various Cell Lines
| Cell Line | Cell Type | Effect | Effective Concentration / IC50 | Citation |
|---|---|---|---|---|
| SU-DHL-2 | Human Lymphoma | Dose-dependent suppression of survival | IC50: 496.8 µg/mL | [3][6] |
| A549, NCI-H23, NCI-H460 | Human Lung Cancer | Cytotoxic effects | CC50: 22.6 to 44.7 µg/mL | [4] |
| MCF-7 | Human Breast Cancer | Inhibition of cell growth | 65% inhibition at 125 µg/mL | [7] |
| MCF-7 | Human Breast Cancer | Cytotoxic activity | LC50: 190 µg/mL | [7] |
| HepG2 | Human Hepatoma | Cytotoxic effects | - | [4] |
| WiDr | Human Colon Adenocarcinoma | Anti-proliferative effect | 37.5 µmol/mL | [1][4] |
| LO2 | Normal Human Liver | Lower cytotoxicity than on cancer cells | IC50: ~1000 µg/mL | [6][8] |
| HSF | Normal Human Fibroblasts | Lower cytotoxicity than on cancer cells | IC50: >1000 µg/mL |[6][8] |
Table 2: Effects of 10-HDA on Apoptosis and Cell Cycle
| Cell Line | Effect | Key Observations | Citation |
|---|---|---|---|
| A549 | Cell Cycle Arrest | Induces cell cycle arrest at the G0/G1 phase. | [1][4] |
| HepG2 | Apoptosis Induction | Markedly increased apoptotic cells from 0.94% to 36.2% at CC50. | [4] |
| HepG2 | Gene Expression | Upregulation of pro-apoptotic genes (Caspase-3, Bax) and downregulation of anti-apoptotic gene (Bcl-2). | [4] |
| Ehrlich Solid Tumor | Gene Expression | Downregulation of Bcl-2 expression. | [1] |
| MCF-7 | Apoptosis Induction | Increased percentage of cells in the sub-G1 phase. |[7] |
Table 3: Anti-inflammatory Effects of 10-HDA
| Cell Line | Effect | Key Observations | Citation |
|---|---|---|---|
| WiDr | Cytokine Inhibition | Dose-dependent reduction in pro-inflammatory cytokines IL-8, IL-1β, and TNF-α. | [9][10] |
| WiDr | Cytokine Induction | Dose-dependent induction of the anti-inflammatory cytokine IL-1ra. | [9] |
| WiDr | Signaling Pathway | Reduction in NF-κB levels. | [9][10] |
| RAW264 | Signaling Pathway | Inhibits LPS-induced NF-κB activation. |[11] |
Signaling Pathways Modulated by 10-HDA
10-HDA exerts its cellular effects by modulating a complex network of intracellular signaling pathways. In cancer cells, it has been shown to induce ROS-mediated apoptosis by regulating MAPK, STAT3, and NF-κB pathways.[1][12] Specifically, it can increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK and STAT3.[12] Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB pathway, which is a central regulator of pro-inflammatory cytokine production.[9][10]
Experimental Protocols
The following protocols provide a framework for investigating the effects of 10-HDA in a cell culture setting. It is crucial to optimize parameters such as cell density, 10-HDA concentration, and incubation time for each specific cell line and experimental question.
Protocol 1: Preparation of 10-HDA Stock Solution
10-HDA is a fatty acid with limited solubility in aqueous media. A concentrated stock solution should be prepared in an appropriate organic solvent and then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade) or Anhydrous Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Solvent Selection: DMSO is a common choice. Solubility in DMSO is approximately 37 mg/mL (196.53 mM).[13] Anhydrous ethanol is another option; one study successfully dissolved 50 mg of 10-HDA in 100 µL of ethanol.[3]
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 10-HDA powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
-
Important Note: When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of 10-HDA on cell proliferation and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete growth medium[14]
-
96-well flat-bottom plates
-
10-HDA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 10-HDA in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 10-HDA. Include wells for a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the 10-HDA concentration to determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with 10-HDA.
Materials:
-
Cells of interest
-
6-well plates
-
10-HDA stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 10-HDA (and a vehicle control) for the selected time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 125 x g for 5 minutes) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to investigate changes in the expression or phosphorylation status of key proteins in pathways like MAPK and NF-κB after 10-HDA treatment.[15]
Materials:
-
Cells seeded and treated in 6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH or α-tubulin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
References
- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell line information [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 10-Hydroxydecanoic Acid as a Standard for Royal Jelly Quality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), is a renowned natural product with a diverse range of nutritional and pharmacological properties. Its quality and biological activity are significantly influenced by its chemical composition. A key indicator of royal jelly's authenticity and freshness is the presence and concentration of trans-10-hydroxy-2-decenoic acid (10-HDA), a unique unsaturated fatty acid not found in other bee products.[1][2] This document provides detailed application notes and protocols for the quantification of 10-HDA in royal jelly, along with an overview of its biological significance and the signaling pathways it modulates. The international standard ISO 12824 specifies a minimum 10-HDA content of 1.4 g per 100 g of fresh royal jelly to ensure its quality.[3]
Quantitative Data on 10-HDA Content in Royal Jelly
The concentration of 10-HDA in royal jelly can vary based on several factors including geographical origin, bee strain, botanical source, and storage conditions.[4][5] The following tables summarize the reported quantitative data for 10-HDA in various royal jelly samples.
Table 1: 10-HDA Content in Royal Jelly from Different Geographical Origins
| Geographical Origin | 10-HDA Content (%) | Reference(s) |
| China (Overall) | 1.26 - 2.21 | [1][6] |
| - Western China | 2.01 ± 0.05 | [4][7] |
| - Northeastern China | 1.87 ± 0.05 | [4][7] |
| - Eastern China | 1.75 ± 0.03 | [4][7] |
| USA (Pure Royal Jelly Creams) | 1.85 - 2.18 | [1] |
| USA (Royal Jelly Supplements) | 0.43 - 6.28 | [1] |
| Brazil | 1.58 - 3.10 | [1] |
| Turkey | 1.02 - 2.38 | [1] |
| Italy and other European countries | 0.8 - 3.2 | [1] |
| Croatia | 1.65 - 3.88 | [8] |
| Iran | 12.253 - 16.775 ( g/100g ) | [9] |
Table 2: Influence of Botanical Origin and Bee Strain on 10-HDA Content in China
| Factor | Category | Mean 10-HDA Content (%) | Reference(s) |
| Botanical Origin | Rape (Brassica campestris L.) | 1.92 | [4][7] |
| Lime (Tilia amurensis Ruprecht) | 1.80 | [4][7] | |
| Vitex (Vitex negundo L.) | 1.68 | [4][7] | |
| Bee Strain | Hybrid (A. m. ligustica x A. m. carnica) | 1.89 ± 0.03 | [4][7] |
| Apis mellifera ligustica | 1.78 ± 0.03 | [4][7] |
Table 3: Stability of 10-HDA under Different Storage Conditions
| Product Form | Storage Condition | Duration | 10-HDA Content Change | Reference(s) |
| Lyophilized Royal Jelly | Room Temperature, Protected from Light | Shelf Life (up to 3 years) | Did not decline below 3.5% | [10] |
| Freeze-dried Royal Jelly | -20°C, 25°C, 35°C, 40°C | Up to 6 months | No significant change | [11] |
| Microencapsulated Royal Jelly | Room Temperature | 6 months | No significant difference compared to initial | [12][13] |
| Fresh Royal Jelly | 4°C | 6 months | Slight decrease from 1.74% to 1.71% | [12] |
Experimental Protocols
Quantification of 10-HDA in Royal Jelly by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common reversed-phase HPLC (RP-HPLC) method for the determination of 10-HDA in fresh and lyophilized royal jelly.
1. Materials and Reagents
-
10-HDA standard (≥98% purity)
-
Methanol (HPLC grade)
-
Phosphoric acid (ACS reagent grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (e.g., Methyl 4-hydroxybenzoate or Ethyl p-hydroxybenzoate)
-
Royal jelly sample (fresh or lyophilized)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Column oven
-
3. Preparation of Standard Solutions
-
10-HDA Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 10-HDA standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Solution (e.g., 100 µg/mL): Prepare a stock solution of the internal standard in methanol.
4. Sample Preparation
-
Fresh Royal Jelly:
-
Accurately weigh approximately 100 mg of the homogenized fresh royal jelly sample into a 10 mL volumetric flask.
-
Add a suitable solvent, such as methanol or a methanol/water mixture, and sonicate for 30 minutes to ensure complete dissolution and extraction of 10-HDA.[10]
-
If using an internal standard, add a known volume of the IS solution.
-
Bring the solution to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Lyophilized Royal Jelly Powder:
-
Accurately weigh approximately 30-50 mg of the lyophilized royal jelly powder into a 10 mL volumetric flask.
-
Follow the same dissolution, sonication, optional internal standard addition, and filtration steps as described for fresh royal jelly.[14]
-
5. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Phosphoric Acid (e.g., 55:45:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 210 nm or 215 nm[1][10] |
| Injection Volume | 10-20 µL |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 10-HDA standards against their known concentrations.
-
Determine the concentration of 10-HDA in the sample solution from the calibration curve.
-
Calculate the percentage of 10-HDA in the original royal jelly sample using the following formula:
% 10-HDA = (C × V × D) / (W × 10)
Where:
-
C = Concentration of 10-HDA in the sample solution (µg/mL)
-
V = Total volume of the sample extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the royal jelly sample (mg)
-
7. Method Validation To ensure the reliability of the results, the HPLC method should be validated for linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow and Signaling Pathways
Experimental Workflow for 10-HDA Quantification
Caption: Workflow for the quantification of 10-HDA in royal jelly.
Signaling Pathways Modulated by 10-HDA
10-HDA has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways.
1. MAPK Signaling Pathway
10-HDA can induce apoptosis in cancer cells by regulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been observed to increase the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Caption: Modulation of the MAPK signaling pathway by 10-HDA.
2. NF-κB Signaling Pathway
10-HDA exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[3][15]
Caption: Inhibition of the NF-κB signaling pathway by 10-HDA.
3. PI3K/AKT Signaling Pathway
10-HDA has been shown to enhance glucose metabolism through the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This activation leads to a cascade of downstream effects that promote cellular glucose uptake and utilization.[12]
Caption: Activation of the PI3K/AKT signaling pathway by 10-HDA.
Conclusion
The quantification of 10-HDA is a critical component in the quality control of royal jelly and its derived products. The provided HPLC protocol offers a reliable and validated method for this purpose. Understanding the influence of 10-HDA on key cellular signaling pathways provides a scientific basis for its observed pharmacological effects and supports its continued investigation in drug development and functional food applications. Consistent monitoring of 10-HDA content ensures the safety, efficacy, and quality of royal jelly for consumers and researchers alike.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apiservices.biz [apiservices.biz]
- 11. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Lyophilized royal jelly preparation in nanoscale and evaluation of its physicochemical properties and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Inflammatory Effects of 10-Hydroxydecanoic Acid
Introduction
10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid primarily found in royal jelly, has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory properties.[1] It has been shown to mitigate inflammatory responses in various in vitro and in vivo models by modulating key signaling pathways.[2][3] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action and detailed protocols to investigate the anti-inflammatory effects of 10-HDA.
Key Signaling Pathways Modulated by 10-HDA
10-HDA exerts its anti-inflammatory effects by targeting several critical intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results. The primary pathways affected include the NF-κB, MAPK, and NLRP3 inflammasome pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][6] Studies have shown that 10-HDA can suppress the activation of the NF-κB pathway, reducing the expression of these inflammatory mediators.[4][7][8]
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to external stressors, including inflammation.[9] 10-HDA has been observed to modulate the phosphorylation of these kinases, thereby influencing downstream inflammatory gene expression.[3][9] Specifically, it can regulate the phosphorylation of JNK and p38, which are important in the cellular stress response.[3]
-
NLRP3 Inflammasome and p53: Recent studies indicate that 10-HDA can regulate the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2][10] Furthermore, 10-HDA has been found to target the tumor suppressor p53, which can, in turn, deactivate the NLRP3 inflammasome pathway and promote autophagy, revealing a novel anti-inflammatory mechanism.[11]
Experimental Design and Workflow
A typical workflow for investigating the anti-inflammatory properties of 10-HDA involves a multi-tiered approach, starting with in vitro screening and progressing to in vivo validation.
Quantitative Data Summary
The following tables summarize the quantitative effects of 10-HDA on various inflammatory markers as reported in the literature.
Table 1: In Vitro Effects of 10-HDA on Inflammatory Mediators
| Cell Line | Inflammatory Stimulus | 10-HDA Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition of Nitric Oxide (NO) production | [3] |
| RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition of IL-6 production | [3] |
| Human Colon Cancer (WiDr) | - | 3 mM | Dramatic decline in IL-8 production | [4][12] |
| Human Colon Cancer (WiDr) | - | Dose-dependent | Significant decrease in IL-1β and TNF-α | [4][12] |
| Human Colon Cancer (WiDr) | - | Dose-dependent | Inhibition of NF-κB expression (6.56% to 68.9%) | [8] |
| Microglial BV-2 & N9 cells | LPS | Pre-treatment | Decreased iNOS and NO levels | [11] |
| A549 Lung Cancer Cells | - | 30 µM | Increased p-JNK, p-p38; Decreased p-ERK, NF-κB | [9] |
| HepG2 Hepatoma Cells | - | 59.6 µg/mL (CC50) | Cytotoxic effect (for context on dosage) | [12] |
Table 2: In Vivo Effects of 10-HDA on Inflammatory Markers
| Animal Model | Inflammatory Stimulus | 10-HDA Dosage | Effect | Reference |
| Chickens | LPS | 0.1% dietary supplementation | Decreased serum TNF-α, IL-1β, and IL-6 | [2] |
| Chickens | LPS | 0.1% dietary supplementation | Increased serum IgA, IgG, CAT, GSH-px, T-SOD | [2] |
| Mice | Ehrlich Solid Tumor | 2.5 and 5 mg/kg | Decreased tumor TNF-α level | [7] |
| Mice | LPS | Pre-treatment | Reduced production of pro-inflammatory mediators | [10] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages (RAW 264.7)
This protocol details the steps to assess the ability of 10-HDA to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (10-HDA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β[13]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
10-HDA Treatment: Prepare serial dilutions of 10-HDA in DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of 10-HDA. Include a vehicle control (e.g., DMSO or ethanol, depending on the solvent for 10-HDA). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (optimize concentration if necessary), except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and store it at -80°C until use.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[13] This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and substrate.
-
-
Data Analysis: Normalize the results to the LPS-only control group and determine the dose-dependent inhibitory effect of 10-HDA.
Protocol 2: Western Blot Analysis of MAPK and NF-κB Signaling
This protocol is for detecting changes in the phosphorylation status of MAPK proteins and the levels of key NF-κB pathway proteins.[9]
Materials:
-
Cells cultured and treated as in Protocol 1 (using 6-well plates).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Primary antibodies: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-IκBα, anti-NF-κB p65, anti-β-actin (or GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all proteins of interest to the loading control (β-actin or GAPDH).
Protocol 3: In Vivo LPS-Induced Inflammation Model in Mice
This protocol describes a common in vivo model to assess the systemic anti-inflammatory effects of 10-HDA.[10]
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old).
-
This compound (10-HDA) dissolved in a suitable vehicle (e.g., corn oil, PBS with Tween 80).
-
Lipopolysaccharide (LPS).
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., cardiac puncture needles).
-
ELISA kits for murine TNF-α, IL-6, IL-1β.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=6-8 per group):
-
Vehicle Control (no LPS, no 10-HDA).
-
LPS Control (vehicle + LPS).
-
10-HDA Treatment (10-HDA + LPS). Multiple dose groups can be included.
-
10-HDA Only Control.
-
-
10-HDA Administration: Administer 10-HDA (e.g., 5-50 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection.
-
Inflammation Induction: After 1-2 hours of 10-HDA administration, inject LPS (e.g., 5-10 mg/kg, i.p.) to induce systemic inflammation.
-
Sample Collection:
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), anesthetize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Perfuse the animals with saline and harvest organs (e.g., liver, lungs, spleen) for histological analysis or homogenization.
-
-
Analysis:
-
Centrifuge the blood to obtain serum. Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Process harvested tissues for H&E staining to assess inflammatory cell infiltration or prepare tissue homogenates for further analysis.
-
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 2. Frontiers | 10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens [frontiersin.org]
- 3. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sebacic Acid Production Using 10-Hydroxydecanoic Acid as a Precursor
Introduction
Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable chemical intermediate with wide-ranging industrial applications, including the synthesis of polyamides (like Nylon 6,10), plasticizers, lubricants, and cosmetics.[1][2] Traditionally, its production has relied on the chemical pyrolysis of castor oil.[1][2] However, biotechnological routes using renewable feedstocks are gaining prominence as a more sustainable and environmentally friendly alternative. One such promising pathway involves the biotransformation of 10-hydroxydecanoic acid to sebacic acid, often as an intermediate step in the microbial oxidation of alkanes or fatty acids.[3][4][5] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in this bioconversion process, primarily focusing on the use of the yeast Candida tropicalis.
Core Principle: The α,ω-Oxidation Pathway
The microbial conversion of n-alkanes and fatty acids to dicarboxylic acids occurs via the α,ω-oxidation pathway.[5] In this pathway, the terminal methyl group of a fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy fatty acid), which is then further oxidized to an aldehyde and finally to a carboxylic acid, yielding a dicarboxylic acid. When using decanoic acid or its derivatives as a starting material, this compound is a key intermediate in the formation of sebacic acid.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from biotransformation experiments involving the conversion of this compound and related substrates to sebacic acid using Candida tropicalis.
Table 1: Bioconversion of this compound to Sebacic Acid
| Initial this compound (g/L) | Incubation Time (h) | Sebacic Acid Yield | Reference |
| 1 | 5 | Complete Conversion | [3][5] |
Table 2: Inhibitory Effect of Decanoic Acid on this compound Conversion
| This compound (g/L) | Decanoic Acid (g/L) | Conversion of this compound | Reference |
| 1 | 0 | Complete | [3][5] |
| 1 | 0.2 | Inhibited | [3][4][5][6] |
| 1 | >0.4 | Almost No Conversion | [3][5] |
Table 3: Fed-Batch Fermentation for Sebacic Acid Production
| Substrate | Fermentation Time (h) | Sebacic Acid Titer (g/L) | Productivity (g/L/h) | Molar Yield | Reference |
| Methyl Decanoate | 54 | 34.5 ± 1.10 | 0.64 ± 0.02 | >98% | [3][5] |
| Decanoic Acid Methyl Ester | - | 98.3 | 0.57 | >98% | [1] |
Note: The production from methyl decanoate involves the in-situ formation of this compound as an intermediate.
Experimental Protocols
Protocol 1: Flask Culture Biotransformation of this compound
This protocol describes the general procedure for assessing the conversion of this compound to sebacic acid in a small-scale flask culture using Candida tropicalis.
1. Microorganism and Culture Preparation:
- Use a suitable strain of Candida tropicalis (e.g., a mutant strain with enhanced ω-oxidation capabilities).
- Prepare a seed culture by inoculating a single colony into a suitable growth medium (e.g., YPD medium) and incubating at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.
2. Biotransformation Reaction:
- In a sterile flask, add a defined volume of biotransformation medium.
- Inoculate the medium with the prepared seed culture to a desired starting optical density.
- Add this compound as the substrate to a final concentration of 1 g/L.
- Incubate the flask at 30°C with vigorous shaking (e.g., 200 rpm) for at least 5 hours.[3][5]
3. Sample Analysis:
- Periodically withdraw samples from the culture.
- Centrifuge the samples to separate the cells from the supernatant.
- Analyze the supernatant for the concentrations of this compound and sebacic acid using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation for Sebacic Acid Production from a Precursor
This protocol outlines a fed-batch fermentation process for the production of sebacic acid from a precursor like methyl decanoate, which involves the intermediate formation of this compound.
1. Fermenter Setup and Sterilization:
- Prepare a 5-L fermenter with a suitable production medium.
- Sterilize the fermenter and medium.
2. Inoculation and Growth Phase:
- Inoculate the fermenter with a seed culture of Candida tropicalis.
- Maintain the temperature at 30°C and control the pH (e.g., at 7.5).
- Supply sterile air for aeration and maintain dissolved oxygen levels.
- Allow the cells to grow to a high density.
3. Induction Phase:
- After the growth phase, induce the α,ω-oxidation pathway enzymes by feeding a solution of decane at a controlled rate (e.g., 0.65 g/L/h) for approximately 10 hours.[3][5] It is crucial to maintain decane-limiting conditions to avoid the accumulation of toxic intermediates.[3][4][5]
4. Production Phase (Substrate Feeding):
- After induction, start feeding the primary substrate, such as methyl decanoate, at a controlled rate. The feeding rate can be gradually increased.[3]
- Continue the fermentation for 54 hours or until substrate feeding is complete.[3][5]
5. Monitoring and Analysis:
- Throughout the fermentation, monitor and control parameters like temperature, pH, and dissolved oxygen.
- Periodically take samples to measure cell density and the concentrations of the substrate, intermediates (like this compound and decanoic acid), and the final product (sebacic acid).
6. Product Recovery and Purification:
- After the fermentation is complete, separate the cells from the broth.
- The sebacic acid can be purified from the supernatant by methods such as acid precipitation followed by recrystallization.[1]
Visualizations
Diagram 1: Simplified α,ω-Oxidation Pathway for Sebacic Acid Production
Caption: The α,ω-oxidation pathway for the bioconversion of decanoic acid to sebacic acid.
Diagram 2: Experimental Workflow for Fed-Batch Fermentation
References
- 1. researchgate.net [researchgate.net]
- 2. castoroil.in [castoroil.in]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Hydroxydecanoic Acid (10-HDA) Yield from Royal Jelly
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 10-Hydroxydecanoic acid (10-HDA) from royal jelly.
Troubleshooting Guide
This section addresses common problems encountered during the extraction and quantification of 10-HDA from royal jelly.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low 10-HDA Yield | Incomplete Extraction: The solvent may not be effectively penetrating the royal jelly matrix. | - Increase Extraction Time: Prolong the extraction period to allow for better solvent penetration. - Reduce Particle Size: If using lyophilized royal jelly, ensure it is finely ground. - Optimize Solvent-to-Solid Ratio: A higher solvent volume can improve extraction efficiency. A common starting point is a 10:1 (v/w) ratio of solvent to royal jelly. - Consider Ultrasound-Assisted Extraction (UAE): Sonication can disrupt the sample matrix and enhance solvent penetration, potentially increasing yield.[1] |
| Degradation of 10-HDA: 10-HDA can degrade under certain conditions. | - Avoid High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. Use a rotary evaporator at a controlled temperature. One study noted that heating royal jelly cream at 60°C resulted in a lower 10-HDA content compared to processing at room temperature.[2] - Protect from Light: Store royal jelly and its extracts in dark containers to prevent photodegradation.[3] - Maintain Proper pH: Acidic conditions (pH 3-4) are often used during the final extraction steps into an organic solvent.[4] | |
| Poor Quality of Starting Material: The 10-HDA content in royal jelly varies. | - Source High-Quality Royal Jelly: The concentration of 10-HDA can be influenced by botanical origin, geographical location, and season.[5][6][7][8] For instance, royal jelly from bee colonies fed with pollen from coffee or bitter bush has shown higher 10-HDA content.[6] - Proper Storage of Royal Jelly: Fresh royal jelly should be stored at low temperatures (-80°C is recommended for long-term storage) to minimize degradation of 10-HDA.[4] Lyophilized (freeze-dried) royal jelly offers better stability at room temperature.[3][9] | |
| Inaccurate Quantification by HPLC | Poor Peak Resolution: Co-elution of other compounds with 10-HDA can lead to inaccurate quantification. | - Optimize Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acid (e.g., phosphoric acid) to maintain a low pH.[10][11][12] Adjusting the ratio of methanol to the aqueous phase can improve separation. - Use a Suitable HPLC Column: A C18 column is most commonly used for 10-HDA analysis.[3][10] |
| Inconsistent Results: Variability in sample preparation can lead to inconsistent quantification. | - Use an Internal Standard: An internal standard, such as methyl 4-hydroxybenzoate (MHB), can compensate for variations in injection volume and sample preparation.[2][13] - Ensure Complete Dissolution: Thoroughly dissolve the royal jelly sample in the initial solvent, using sonication if necessary, to ensure a homogenous sample.[2][10] - Filter Samples: Filter all samples through a 0.2 or 0.45 µm filter before HPLC injection to remove particulates that could interfere with the analysis.[10][13] | |
| Low Detector Response: The UV detector may not be set at the optimal wavelength for 10-HDA. | - Set Detector to Optimal Wavelength: The maximum absorbance for 10-HDA is typically around 210-215 nm.[3][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of 10-HDA from royal jelly?
A1: The concentration of 10-HDA in fresh royal jelly typically ranges from 1.26% to 2.21%.[2] In lyophilized (freeze-dried) royal jelly, the concentration is higher, generally ranging from 3.01% to 6.28%.[2][10] Commercial royal jelly supplements can have a wide range of 10-HDA content, from as low as 0.43% to over 6%.[10][13]
Q2: Which extraction method provides the highest yield of 10-HDA?
A2: Ultrasound-Assisted Extraction (UAE) has been shown to provide a high extraction yield. One study reported a yield of 16.48% total fatty acids with a 10-HDA content of 4.12% using optimized UAE conditions.[1] Solvent extraction with ethanol is also a very common and effective method.[2][14]
Q3: How can I improve the purity of my 10-HDA extract?
A3: To improve purity, a multi-step purification protocol is recommended. This typically involves initial solvent extraction, followed by liquid-liquid partitioning to separate fatty acids from other lipids. Further purification can be achieved using column chromatography with silica gel, and preparative HPLC can be used for final purification to achieve high-purity 10-HDA.[4][15]
Q4: What are the critical parameters to control during the extraction process?
A4: The most critical parameters are temperature, light exposure, pH, solvent choice, and extraction time. Avoiding high temperatures and light is crucial to prevent degradation. The choice of solvent and extraction time will directly impact the extraction efficiency. Maintaining the correct pH is important during liquid-liquid extraction steps.
Q5: How does the quality of the royal jelly affect the 10-HDA yield?
A5: The quality of the royal jelly is a primary determinant of the final 10-HDA yield. Factors influencing quality include the honeybee species, the floral sources available to the bees, the time of harvest, and the storage conditions of the royal jelly.[6][7][8] For instance, royal jelly harvested 72 hours after larval grafting tends to have a higher concentration of crude protein and other components.[6]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 10-HDA
This protocol is optimized for a high yield of total fatty acids, including 10-HDA.[1]
Materials:
-
Lyophilized royal jelly powder
-
Ethanol
-
Ultrasonic bath/probe
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of lyophilized royal jelly powder.
-
Add ethanol at a liquid-to-solid ratio of 10:1 (mL:g).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 450 W for 20 minutes.
-
After sonication, centrifuge the mixture to pellet the solid residues.
-
Collect the supernatant containing the extracted fatty acids.
-
Evaporate the ethanol from the supernatant using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
Protocol 2: Solvent Extraction and Purification of 10-HDA
This protocol provides a method for obtaining a more purified 10-HDA extract.[4]
Materials:
-
Fresh or frozen royal jelly
-
Chloroform
-
Methanol
-
Hexane
-
0.1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Thaw frozen royal jelly to room temperature.
-
Add chloroform to the royal jelly at a 1:10 (w/v) ratio and stir for 30 minutes.
-
Filter the mixture and collect the filtrate.
-
Add methanol to the filtrate at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system.
-
Separate and collect the upper phase containing the lipid fraction.
-
Add hexane to the upper phase at a 1:5 (v/v) ratio and stir for 30 minutes.
-
Collect the upper phase which contains the free fatty acids, including 10-HDA.
-
Neutralize the upper phase with 0.1 M NaOH.
-
Acidify the neutralized solution to pH 3-4 with 1 M HCl.
-
Extract the acidified solution with chloroform.
-
Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in a minimal amount of chloroform and load it onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze for the presence of 10-HDA (e.g., by TLC).
-
Combine the fractions containing 10-HDA and concentrate using a rotary evaporator.
Data Presentation
Table 1: Comparison of 10-HDA Content in Different Royal Jelly Forms
| Royal Jelly Form | 10-HDA Content Range (%) | Reference(s) |
| Pure Royal Jelly Creams | 1.85 - 2.18 | [10][13] |
| Lyophilized Royal Jelly Powder | 3.01 - 6.28 | [2][10] |
| Royal Jelly Supplements | 0.43 - 6.28 | [10][13] |
Table 2: Recovery Rates of 10-HDA using an Optimized HPLC Method
| Spiked Concentration (µg/mL) | Average Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |
| 10 | 97.4 | 3.4 | [10] |
| 80 | 105.9 | 2.4 | [10] |
Visualizations
Caption: Workflow for 10-HDA extraction, purification, and analysis.
Caption: Troubleshooting logic for low 10-HDA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apiservices.biz [apiservices.biz]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 10-Hydroxydecanoic Acid (10-HDA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 10-Hydroxydecanoic acid (10-HDA).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of 10-HDA using common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: Secondary interactions between the acidic carboxyl group of 10-HDA and active sites on the column packing. Inadequate mobile phase pH. Peak Fronting: Column overload. | For Peak Tailing: Use a high-purity silica-based C18 column. Acidify the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxyl group.[1] For Peak Fronting: Reduce the sample concentration or injection volume. Use a column with a higher loading capacity. |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation. | Ensure consistent mobile phase preparation and adequate degassing.[1] Use a column oven to maintain a stable temperature.[1] If the column is old or has been used with harsh conditions, replace it. |
| Low Signal Intensity/Poor Sensitivity | Suboptimal detection wavelength. Sample degradation. Low concentration in the sample. | The maximum absorbance for 10-HDA is around 215 nm.[2] Ensure proper sample storage (cool and dark) to prevent degradation.[3] Concentrate the sample extract or use a more sensitive detector (e.g., mass spectrometer). |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. Late eluting compounds from a previous run. | Use HPLC-grade solvents and freshly prepared mobile phase. Implement a sufficient column wash with a strong solvent after each run. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, or tubing). Precipitation of sample components or buffer salts. | Systematically check for blockages by removing components one by one (starting from the detector and moving backward). Filter all samples and mobile phases before use.[1] Ensure the buffer is soluble in the mobile phase organic content. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak for 10-HDA | Incomplete derivatization. 10-HDA is not volatile enough for GC analysis without derivatization.[2] Thermal degradation in the injector. Adsorption in the liner or column. | Ensure complete derivatization by optimizing the reaction conditions (reagent, temperature, and time). Use a lower injector temperature. Use a deactivated liner and a column suitable for fatty acid analysis. |
| Broad or Tailing Peaks | Active sites in the GC system (liner, column). Co-elution with interfering compounds. | Use a deactivated glass wool in the liner. Trim the analytical column. Optimize the temperature program to improve separation. |
| Poor Reproducibility | Inconsistent derivatization. Sample matrix effects. | Standardize the derivatization procedure meticulously. Use an internal standard to correct for variations. Perform a matrix-matched calibration. |
| Contamination/Ghost Peaks | Carryover from previous injections. Septum bleed. Contaminated derivatization reagent. | Run a solvent blank to check for carryover. Use high-quality, low-bleed septa. Analyze a blank derivatization reagent. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with the ionization of 10-HDA.[4][5] | Improve sample cleanup to remove interfering substances (e.g., using solid-phase extraction).[5] Adjust the chromatography to separate 10-HDA from the interfering peaks. Use a matrix-matched calibration curve or an isotopically labeled internal standard.[6] |
| Low Signal Intensity | Inefficient ionization. Suboptimal MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). 10-HDA is typically analyzed in negative ion mode.[7] Perform tuning and optimization of MS parameters (e.g., collision energy) for 10-HDA transitions. |
| Inconsistent Fragmentation | Fluctuations in collision energy. Presence of co-eluting isobaric compounds. | Ensure stable collision cell pressure and energy. Enhance chromatographic separation to resolve isobars. |
| Adduct Formation | Formation of adducts (e.g., with sodium, potassium) in the ion source, leading to multiple peaks for 10-HDA. | Use high-purity solvents and additives (e.g., ammonium formate or acetate) to promote the formation of a single desired ion. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing 10-HDA?
A1: A significant challenge is overcoming matrix effects, especially when analyzing complex samples like biological tissues, royal jelly, or food products.[4][5] Co-eluting compounds can suppress or enhance the ionization of 10-HDA in LC-MS/MS, leading to inaccurate quantification.[4] For GC-MS, the need for complete and reproducible derivatization is a critical step that can introduce variability.[2]
Q2: How can I improve the stability of 10-HDA during sample preparation and analysis?
A2: 10-HDA is a fatty acid and can be susceptible to degradation. To improve stability, it is recommended to store samples and standards at low temperatures (-20°C or -80°C) and protect them from light.[3] During sample preparation, minimize the exposure to high temperatures and extreme pH conditions. Use of antioxidants may be considered for certain sample types.
Q3: What are the recommended storage conditions for 10-HDA stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of 10-HDA at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: Is derivatization necessary for the analysis of 10-HDA?
A4: For GC analysis, derivatization is essential to increase the volatility of 10-HDA.[2] For HPLC and LC-MS analysis, derivatization is generally not required.[7]
Q5: What are the common degradation pathways for 10-HDA under forced degradation conditions?
A5: Forced degradation studies, which involve exposing the analyte to harsh conditions like acid, base, oxidation, and heat, can help identify potential degradation products.[8][9][10][11] For a hydroxy fatty acid like 10-HDA, potential degradation pathways could include oxidation of the hydroxyl group, reactions at the double bond (for the unsaturated form, trans-10-hydroxy-2-decenoic acid), and esterification or amide formation at the carboxylic acid group.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for 10-HDA.
Table 1: HPLC Method Parameters for 10-HDA Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm) | C18-H (150 x 4.0 mm) |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) | Methanol:Water (45:55, v/v) with pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 215 nm | UV at 225 nm |
| Retention Time | ~6.5 min | ~14.3 min |
| LOD | 0.05 µg/mL | Not Reported |
| LOQ | 0.25 µg/mL | Not Reported |
| Recovery | 97.4 - 100.4% | Not Reported |
| Reference | [2] |
Table 2: LC-MS/MS Method Parameters for 10-HDA Analysis
| Parameter | Method 1 |
| Column | Information Not Available |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition | Precursor and product ion masses specific to 10-HDA |
| Linear Range | 10 - 2000 ng/mL |
| LOD | Not Reported |
| LOQ | Not Reported |
| Reference | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 10-HDA in Royal Jelly
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the royal jelly sample.
-
Dissolve the sample in 25 mL of a 50:50 (v/v) methanol-water solution.
-
Sonicate the mixture for at least 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm and then a 0.2 µm syringe filter.[2]
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of standard solutions of 10-HDA in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 10-HDA in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of 10-HDA from Biological Tissues
-
Sample Preparation (General Protocol):
-
Homogenize a known amount of tissue in a suitable buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted 10-HDA.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to aid ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for 10-HDA.
-
-
Quantification:
-
Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification to compensate for matrix effects.
-
Signaling Pathways and Experimental Workflows
10-HDA Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell growth.
Caption: 10-HDA inhibits pro-inflammatory pathways and modulates cell growth pathways.
General Experimental Workflow for 10-HDA Analysis
This diagram outlines the typical steps involved in the analysis of 10-HDA from a biological sample.
Caption: A streamlined workflow for accurate 10-HDA quantification.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. apiservices.biz [apiservices.biz]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. arborassays.com [arborassays.com]
- 7. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"stability and storage conditions for 10-Hydroxydecanoic acid"
Technical Support Center: 10-Hydroxydecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (10-HDAA) is a saturated fatty acid. It is a minor component of royal jelly, a substance produced by honeybees. It is recognized for its various biological activities, including anti-inflammatory and immunomodulatory effects.
Q2: What are the primary uses of this compound in research?
A2: this compound is utilized in research for its potential therapeutic properties. Studies have shown it exhibits anti-inflammatory, neuroprotective, and immunomodulatory activities. It is often investigated for its effects on signaling pathways related to inflammation and cellular stress.
Q3: How should I store this compound powder?
A3: For long-term storage, it is recommended to store the solid powder of this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature in a cool, dry, and well-ventilated area is also acceptable.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice for creating a stock solution.
Q5: How stable is this compound in solution?
A5: Stock solutions of this compound in DMSO can be stored at -80°C for up to a year. For working solutions in aqueous media, it is advisable to prepare them fresh for each experiment to avoid potential degradation or precipitation.
Stability and Storage Conditions
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and stability information.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Conditions to Avoid |
| Solid (Powder) | -20°C | Up to 4 years | Tightly sealed, light-resistant vial | Moisture, direct sunlight, extreme heat |
| Room Temperature | Short-term | Tightly sealed, away from direct light | High humidity, sources of ignition | |
| Solution in DMSO | -80°C | Up to 1 year | Aliquoted in tightly sealed vials | Repeated freeze-thaw cycles |
| -20°C | Up to 1 month | Aliquoted in tightly sealed vials | Frequent temperature fluctuations | |
| Aqueous Solution | 2-8°C | < 24 hours | Sterile, tightly sealed tube | Prolonged storage, microbial contamination |
Table 2: Chemical Stability Profile
| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products |
| pH | Stable in neutral and slightly acidic pH. | Strong oxidizing agents | Carbon oxides (upon combustion) |
| Temperature | Stable at recommended storage temperatures. | ||
| Light | Should be protected from direct sunlight. |
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer:
-
Solvent Choice: Ensure you are using an appropriate organic solvent such as DMSO, ethanol, or methanol. For aqueous solutions, first, dissolve the compound in a small amount of organic solvent to create a concentrated stock solution.
-
Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can aid in dissolution.
-
Sonication: Brief sonication can also help to break up any aggregates and facilitate dissolution.
-
Fresh Solvent: Use anhydrous and high-purity solvents, as water content can affect solubility.
-
Issue 2: Precipitation of this compound in Cell Culture Media
-
Question: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer:
-
Final Solvent Concentration: When diluting your DMSO stock solution into the aqueous cell culture medium, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the medium. Add the diluted compound to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum for your cell type.
-
Fresh Preparation: Prepare working solutions fresh from the stock solution immediately before use.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Degradation of the compound can lead to a loss of activity.
-
Solution Preparation: Inconsistent preparation of working solutions can lead to variations in the final concentration. Use calibrated pipettes and ensure the compound is fully dissolved before use.
-
Cell Culture Conditions: Variability in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.8826 mg (Molecular Weight = 188.26 g/mol ).
-
Add the appropriate volume of DMSO to the powder.
-
Gently vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples by HPLC alongside a control sample (unstressed). The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Visualizations
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the p53, NLRP3, and Autophagy pathways by this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Technical Support Center: Synthetic 10-Hydroxydecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 10-Hydroxydecanoic acid (10-HDA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in synthetically produced this compound?
A1: The impurities in synthetic 10-HDA are primarily dependent on the manufacturing process. Common impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the specific chemical reactions used in the synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, these can include decanoic acid, 10-bromodecanoic acid, or other precursors.
-
Intermediates: Incomplete conversion during multi-step syntheses can lead to the presence of intermediates. For example, if 10-hydroxy-2-decenoic acid is a precursor, it may be present in the final product.
-
Side-Products: Unintended reactions can generate byproducts. A significant impurity found in some commercial grades of 10-HDA is the intermolecular dilactone (a cyclic dimer).[1] Other potential side-products include estolides (oligomeric esters of hydroxy fatty acids).[1][2]
-
-
Source-Related Impurities: When natural oils like castor oil are used as starting materials, the final product may contain other fatty acids originally present in the oil.[3][4]
-
Solvent and Reagent Residues: Residual solvents, catalysts, and other reagents used during synthesis and purification may also be present in trace amounts.
Q2: I am synthesizing 10-HDA from castor oil. What specific impurities should I be concerned about?
A2: Synthesis from castor oil involves the cleavage of ricinoleic acid, the main component of the oil. Besides the desired 10-HDA, this process can yield other fatty acids present in castor oil as impurities. The primary byproduct of the cleavage reaction is 2-octanol.[5] Additionally, under certain conditions, side reactions can lead to the formation of estolides.[2][6]
Q3: My synthesis involves the oxidation of decanoic acid. What are the likely impurities?
A3: The oxidation of decanoic acid to 10-HDA can sometimes be challenging to control perfectly. Potential impurities include:
-
Unreacted Decanoic Acid: Incomplete oxidation will result in the presence of the starting material.
-
Over-oxidation Products: Further oxidation of the hydroxyl group can lead to the formation of dicarboxylic acids, such as sebacic acid.[7]
-
Positional Isomers: The hydroxylation may not be perfectly selective for the 10-position, potentially leading to trace amounts of other hydroxydecanoic acid isomers.
Q4: I am using a biotransformation method to produce 10-HDA. What impurities are common in this case?
A4: Biotransformation routes, while often highly specific, can also present certain impurity challenges:
-
Incomplete Conversion: The enzymatic or microbial conversion of the substrate (e.g., decanoic acid, oleic acid) may not go to completion, leaving residual starting material.[8][9]
-
Metabolic Intermediates: The biological pathway may produce stable intermediates that can accumulate. For instance, when using decanoic acid as a precursor, 10-hydroxy-2-decenoic acid can be an intermediate and a potential impurity.[7]
-
Byproducts from Side Reactions: The microorganisms used may have other metabolic pathways that lead to the formation of related compounds, such as 10-ketostearic acid when starting from oleic acid.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC analysis of purified 10-HDA.
Possible Cause & Solution:
-
Cause: The unexpected peaks could correspond to common impurities such as unreacted starting materials, byproducts like the intermolecular dilactone or estolides, or other fatty acids if a natural oil was the source.
-
Troubleshooting Steps:
-
Review Synthesis Route: Identify potential impurities based on your specific synthetic method (see FAQs above).
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the impurity peaks. This will provide strong clues to their identities.
-
Reference Standards: If available, run reference standards of suspected impurities (e.g., decanoic acid, sebacic acid) to compare retention times.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, collect the fraction corresponding to the unknown peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Issue 2: My purified 10-HDA has a low melting point and appears waxy.
Possible Cause & Solution:
-
Cause: Pure 10-HDA is a white solid with a defined melting point. A low or broad melting point, and a waxy appearance, often indicates the presence of impurities that are disrupting the crystal lattice. This is commonly observed with contamination by other fatty acids or the presence of oligomeric species like estolides.
-
Troubleshooting Steps:
-
Purity Assessment: Perform HPLC or GC-MS analysis to quantify the purity of your material and identify the impurities.
-
Recrystallization: Attempt further purification by recrystallization. Choose a solvent system where 10-HDA has good solubility at elevated temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles.
-
Chromatographic Purification: If recrystallization is ineffective, consider column chromatography (e.g., flash chromatography or preparative HPLC) to separate the impurities based on their polarity.
-
Issue 3: I am struggling to separate 10-HDA from a closely eluting impurity by reverse-phase HPLC.
Possible Cause & Solution:
-
Cause: The impurity likely has a similar polarity and/or molecular size to 10-HDA. This can be the case with other C10 fatty acids or positional isomers.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase Gradient: Adjust the gradient of your mobile phase to be shallower, allowing for better separation of closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.
-
pH Adjustment: If the impurity is also an acid, adjusting the pH of the mobile phase can alter the ionization state and retention of both compounds, potentially improving separation.
-
-
Alternative Chromatography Mode: If reverse-phase HPLC is not providing adequate separation, consider other modes of chromatography such as normal-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Derivatization: For GC-MS analysis, derivatization of the carboxylic acid and hydroxyl groups can alter the volatility and chromatographic behavior of the compounds, potentially enabling better separation.
-
Impurity Profile Summary
The following table summarizes common impurities associated with different synthetic routes for this compound.
| Synthetic Route | Starting Material(s) | Potential Common Impurities |
| Alkaline Cleavage | Castor Oil | Other fatty acids from castor oil, 2-octanol, Estolides |
| Oxidation | Decanoic Acid | Unreacted Decanoic Acid, Sebacic Acid (over-oxidation) |
| Biotransformation | Decanoic Acid / Oleic Acid | Unreacted starting material, 10-hydroxy-2-decenoic acid, 10-ketostearic acid |
| General/Commercial | Various | Intermolecular dilactone, Estolides, Residual solvents |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol provides a general method for the analysis of 10-HDA and common impurities. Method optimization will be required based on the specific impurities expected.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD). An LC-MS system is highly recommended for impurity identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV at 210 nm (for carboxylic acids).
-
ELSD (for non-UV active impurities).
-
-
Sample Preparation: Dissolve a known concentration of the 10-HDA sample (e.g., 1 mg/mL) in the initial mobile phase composition (50:50 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound and Impurities (with Derivatization)
This method is suitable for identifying and quantifying volatile impurities or for confirming the identity of known impurities.
-
Derivatization:
-
To a dry sample (approx. 1 mg) of 10-HDA, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Caption: Troubleshooting workflow for impure synthetic 10-HDA.
Caption: Impurity formation pathways in different 10-HDA syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1683312A - Process for producing 10-hydroxy capric acid - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. EP0527224B1 - Production of hydroxy fatty acids and estolide intermediates - Google Patents [patents.google.com]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
Technical Support Center: Quantification of 10-Hydroxydecanoic Acid in Complex Matrices
Welcome to the technical support center for the analysis of 10-Hydroxydecanoic acid (10-HDA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common quantification issues encountered when working with complex biological matrices.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific challenges during the experimental workflow.
Sample Preparation & Extraction
Question: I am experiencing low recovery of 10-HDA from my plasma samples. What are the potential causes and solutions?
Answer: Low recovery of 10-HDA from plasma can stem from several factors. A primary cause is inefficient extraction from the matrix. Here are some troubleshooting steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. While simple protein precipitation with acetonitrile or methanol is a common first step, it may not be sufficient for quantitative recovery. Consider a liquid-liquid extraction (LLE) following protein precipitation. A common LLE solvent system for fatty acids is a mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., isopropanol).
-
Adjust pH: The recovery of acidic compounds like 10-HDA is highly dependent on the pH of the sample. Ensure the sample is acidified (e.g., with formic acid or phosphoric acid) to a pH below the pKa of 10-HDA (around 4.5-5.0) to protonate the carboxylic acid group, making it more soluble in organic solvents during extraction.
-
Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract and improve recovery. Reversed-phase (C18) or mixed-mode anion exchange cartridges can be effective. Develop a robust SPE method by carefully selecting the appropriate sorbent and optimizing the wash and elution steps.
-
Evaluate Sample Homogenization: For tissue samples, ensure complete homogenization to release the analyte from the tissue matrix. Sonication or the use of a mechanical homogenizer is recommended.
Question: I am observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of 10-HDA in tissue homogenates. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[1] Here are strategies to address ion suppression:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from the sample. As mentioned above, optimizing your LLE or SPE protocol is crucial. Phospholipids are a major cause of ion suppression in plasma and tissue samples.[1][2][3][4] Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
-
Chromatographic Separation: Ensure your chromatographic method effectively separates 10-HDA from co-eluting matrix components. Adjusting the mobile phase gradient, trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18), or using a smaller particle size column for better resolution can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-10-HDA) is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Dilution: If the concentration of 10-HDA in your samples is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Chromatography & Detection
Question: My 10-HDA peak is showing significant tailing in my HPLC-UV analysis. What could be the cause and how can I improve the peak shape?
Answer: Peak tailing can compromise resolution and integration accuracy. Here are common causes and solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of 10-HDA, causing tailing.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase (e.g., 0.1%). This will protonate the silanol groups and reduce secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question: I am observing ghost peaks in my chromatograms. What is the likely source?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the analyte of interest. Potential sources include:
-
Carryover: This occurs when a small amount of a previous, highly concentrated sample is injected with the current sample.
-
Solution: Optimize the needle wash on your autosampler. Use a wash solvent that is strong enough to solubilize 10-HDA effectively. A mixture of organic solvent and water is often a good choice.
-
-
Contaminated Mobile Phase or System: Impurities in your solvents or leaching from tubing can cause ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and check your system for any potential sources of contamination.
-
-
Sample Degradation: 10-HDA may be unstable under certain conditions.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 10-HDA in various matrices, compiled from multiple studies. These values can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV Quantification of 10-HDA in Royal Jelly and Honey
| Parameter | Royal Jelly | Honey | Reference |
| Recovery (%) | 95.0 - 100.0 | 97.4 - 105.9 | [7][8] |
| LOD (µg/mL) | ~0.5 | ~0.05 | [7][8] |
| LOQ (µg/mL) | ~1.5 | ~0.25 | [7][7] |
| Linear Range (µg/mL) | 0.1 - 160 | 0.1 - 160 | [7][8] |
Table 2: LC-MS/MS Quantification of Fatty Acids in Biological Fluids
| Parameter | Plasma/Serum | Reference |
| Recovery (%) | 95.2 - 104.8 | [9][10] |
| LOD (µg/mL) | 0.03 - 0.05 | [9][10] |
| LOQ (µg/mL) | 0.10 - 0.15 | [9][10] |
| Linear Range (µg/mL) | 0.1 - 50 | [9] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for 10-HDA Quantification in Plasma using Protein Precipitation and LLE
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d3-10-HDA in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis of 10-HDA
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45 v/v) containing 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 215 nm.[7]
Visualizations
Diagram 1: General Troubleshooting Workflow for 10-HDA Quantification
A flowchart for troubleshooting common issues in 10-HDA quantification.
Diagram 2: Signaling Pathway Implicated with this compound
Simplified diagram of signaling pathways influenced by 10-HDA.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. A Validated Stability-Indicating HPTLC Assay for Determination of 10-Hydroxy-2-Decenoic Acid Content in Royal Jelly Products Using Robust Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apiservices.biz [apiservices.biz]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
"degradation pathways of 10-Hydroxydecanoic acid in biological samples"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 10-hydroxydecanoic acid (10-HDA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological systems?
A1: The primary degradation pathway for this compound is initiated by ω-oxidation, followed by β-oxidation. In vertebrates, the enzymes for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway is an alternative to the direct β-oxidation of fatty acids and becomes more significant for medium-chain fatty acids or when β-oxidation is impaired.[1]
Q2: What are the key enzymes and metabolites involved in the ω-oxidation of this compound?
A2: The initial step is the oxidation of the terminal methyl group of this compound. This process involves a series of enzymatic reactions:
-
Hydroxylation: Cytochrome P450 monooxygenases (of the CYP4A and CYP4F subfamilies) hydroxylate the ω-carbon to form 1,10-decanedioic acid (sebacic acid).[1][2]
-
Oxidation to Aldehyde: Alcohol dehydrogenase then oxidizes the newly formed hydroxyl group to an aldehyde.[1]
-
Oxidation to Carboxylic Acid: Aldehyde dehydrogenase subsequently oxidizes the aldehyde group to a carboxylic acid, yielding sebacic acid.[1]
Sebacic acid, a dicarboxylic acid, is the primary metabolite of this pathway. It can then be further metabolized.
Q3: How is the resulting dicarboxylic acid (sebacic acid) further degraded?
A3: Once formed, sebacic acid can be activated by coenzyme A at either end of the molecule. It can then enter the mitochondria and undergo β-oxidation.[1] This process shortens the carbon chain, and the final products can include succinic acid, which can enter the citric acid cycle for energy production.[1]
Troubleshooting Guides
Enzyme Assay & Sample Preparation
Q4: I am observing low or no activity of cytochrome P450 in my in vitro assay with this compound. What could be the issue?
A4: Several factors could contribute to low enzyme activity:
-
Substrate Solubility: this compound has limited water solubility. Ensure it is fully dissolved in an appropriate solvent (like DMSO) before adding it to the reaction mixture, and that the final solvent concentration does not inhibit the enzyme. Poor solubility can lead to substrate precipitation and inaccurate kinetic measurements.
-
Enzyme Stability: Cytochrome P450 enzymes can be unstable. Ensure proper storage conditions and handle them on ice. The stability of the enzyme can be affected by repeated freeze-thaw cycles and the composition of the assay buffer.
-
Cofactor Limitation: ω-oxidation by cytochrome P450 requires NADPH as a cofactor. Ensure you have a sufficient concentration of NADPH or an NADPH-regenerating system in your assay.
-
Inhibitors: Your sample matrix or reagents might contain inhibitors of cytochrome P450. Run a positive control with a known substrate to verify enzyme activity.
Q5: My sample derivatization for GC-MS analysis of this compound and its metabolites is giving inconsistent results. What should I check?
A5: Inconsistent derivatization is a common issue. Consider the following:
-
Moisture: Silylation reagents like BSTFA or MSTFA are highly sensitive to moisture. Ensure your sample is completely dry before adding the derivatization reagent. Water can deactivate the reagent and lead to incomplete derivatization.
-
Reaction Time and Temperature: The derivatization of hydroxyl and carboxyl groups may require different reaction conditions. An incomplete reaction can result in tailing peaks in your chromatogram. You may need to optimize the incubation time and temperature for your specific analytes.
-
Reagent Excess: It is generally recommended to use a molar excess of the derivatization reagent to drive the reaction to completion.
-
Derivative Stability: TMS derivatives can be unstable over time. It is best to analyze the samples as soon as possible after derivatization.[3]
Chromatographic Analysis
Q6: I am observing peak tailing for this compound and sebacic acid in my GC-MS analysis. What are the potential causes and solutions?
A6: Peak tailing for acidic compounds is a frequent problem in GC analysis.[3][4] Here are some common causes and solutions:
-
Incomplete Derivatization: As mentioned above, unreacted carboxyl and hydroxyl groups can interact with active sites in the GC system, causing peak tailing.[3] Re-optimize your derivatization protocol.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing.[5] Using a deactivated liner and a high-quality, well-conditioned column is crucial. If you suspect active sites, you may need to replace the liner or trim the column.
-
Column Contamination: Accumulation of non-volatile residues from your sample matrix on the column can lead to peak tailing.[5] Regularly bake out your column at the recommended temperature.
Q7: I am having trouble with the reproducibility of retention times in my HPLC analysis of organic acids. What could be the cause?
A7: Fluctuating retention times in HPLC can be caused by several factors:
-
Mobile Phase pH: The retention of ionizable compounds like carboxylic acids is highly sensitive to the pH of the mobile phase. Even small variations in pH can cause significant shifts in retention time. Ensure your buffer is accurately prepared and stable.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase composition and affect retention times.
-
Column Temperature: Changes in column temperature can influence retention times. Using a column oven is recommended for better reproducibility.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Data Presentation
The following table summarizes quantitative data from a study on the biotransformation of this compound to sebacic acid by Candida tropicalis.
| Condition | Initial 10-HDA (g/L) | Decanoic Acid (g/L) | Time (h) | Sebacic Acid Produced (g/L) | Reference |
| No Decanoic Acid | 1 | 0 | 5 | ~1 | [6] |
| With Decanoic Acid | 1 | 0.2 | 5 | <0.5 | [6] |
| With Decanoic Acid | 1 | 0.4 | 5 | ~0 | [6] |
| Fed-batch Fermentation | - | - | 54 | 34.5 ± 1.10 | [6] |
This data highlights the inhibitory effect of decanoic acid on the conversion of this compound to sebacic acid.
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Fatty Acids from Microbial Culture for GC-MS Analysis
This protocol is adapted for the extraction and derivatization of this compound and its metabolites from a microbial fermentation broth.
Materials:
-
Chloroform, Methanol, Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., pentadecanoic acid)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Collection: Collect a known volume of the microbial culture. If the cells are to be analyzed separately, centrifuge the culture and process the supernatant and cell pellet individually.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Extraction:
-
Add 2 volumes of a chloroform:methanol (2:1, v/v) mixture to 1 volume of the aqueous sample in a glass centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: In Vitro Cytochrome P450 ω-Hydroxylation Assay
This protocol provides a general framework for measuring the ω-hydroxylation of this compound by liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS analysis (e.g., a deuterated analog)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
Liver microsomes (e.g., 0.5 mg/mL final concentration)
-
NADPH regenerating system
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the pre-incubated mixture to start the reaction. The final concentration of the substrate should be varied to determine enzyme kinetics.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched reaction mixture.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of sebacic acid.
-
Visualizations
Caption: The primary degradation pathway of this compound.
Caption: A typical experimental workflow for the analysis of 10-HDA.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. restek.com [restek.com]
- 4. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
"interference of other fatty acids in 10-Hydroxydecanoic acid analysis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fatty acid interference during the analysis of 10-Hydroxydecanoic acid (10-HDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common fatty acids that interfere with 10-HDA analysis, especially in samples like royal jelly?
A1: The analysis of 10-HDA is often performed on royal jelly, which has a complex lipid profile. Several fatty acids present in this matrix can potentially interfere with accurate quantification. The most significant of these include other medium-chain hydroxy fatty acids and dicarboxylic acids due to their similar chemical structures and properties. Key potential interferents include trans-10-hydroxy-2-decenoic acid (10-H2DA), which is the most abundant fatty acid in royal jelly, decanedioic acid (sebacic acid), 3-hydroxydecanoic acid, and various long-chain fatty acids like palmitic and stearic acid.[1][2][3]
Q2: Why do these other fatty acids interfere with 10-HDA analysis?
A2: Interference primarily occurs during the chromatographic separation step (either GC or HPLC). Fatty acids with similar chain lengths, polarity, and functional groups can have very close retention times, leading to co-elution with the 10-HDA peak. This results in poor peak resolution, making accurate integration and quantification difficult. In mass spectrometry-based detection, the presence of co-eluting lipids can also cause ion suppression or enhancement, which affects the detector's response to 10-HDA.[4][5]
Q3: Which analytical method, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better for minimizing fatty acid interference?
A3: Both GC and HPLC are used for 10-HDA quantification, but HPLC is often the preferred technique.[6][7] GC analysis requires a chemical derivatization step to make the fatty acids volatile, typically through silylation.[8][9] This multi-step process can introduce variability and potential loss of the analyte.[6] HPLC, particularly reversed-phase HPLC, can directly analyze 10-HDA without derivatization, simplifying the sample preparation workflow and avoiding potential side reactions, thus reducing sources of error.[4][10]
Q4: How can sample preparation be optimized to remove interfering lipids before analysis?
A4: A robust sample preparation protocol is critical for minimizing lipid interference. Techniques include:
-
Solvent Extraction: Using a combination of polar and non-polar solvents to partition lipids away from the analyte of interest.[11]
-
Solid-Phase Extraction (SPE): Utilizing cartridges to selectively retain and elute 10-HDA while washing away interfering compounds.
-
Dispersive Solid-Phase Extraction (dSPE): A cleanup step, often used in QuEChERS-style methods, that involves adding a sorbent to the sample extract to bind and remove interfering lipids.[5]
-
High-Speed Centrifugation: This method can be used to separate the lipid layer in highly lipemic samples, allowing for the analysis of the clearer serum or plasma layer below.[12][13]
-
Specialized Sorbents: Newer technologies like Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents are specifically designed to selectively remove lipids from complex matrices without significant loss of the target analyte.[5]
Q5: What is derivatization in the context of GC analysis for 10-HDA, and how can it be a source of problems?
A5: Derivatization is a chemical reaction used to modify an analyte to make it suitable for analysis by a particular method.[8] For GC, the polar carboxylic acid and hydroxyl groups of 10-HDA make it non-volatile. Derivatization, commonly with reagents like BSTFA, converts these groups into non-polar trimethylsilyl (TMS) ethers and esters.[8] This increases the volatility of 10-HDA, allowing it to travel through the GC column.[9] However, the reaction may be incomplete, or side products can form, leading to multiple peaks for a single analyte and complicating quantification.[4] Furthermore, residual derivatizing agent can contaminate the GC system.[4]
Data on Potential Interfering Fatty Acids
The following table summarizes the fatty acid composition of royal jelly, the most common matrix for 10-HDA analysis. These components are potential sources of interference.
| Fatty Acid | Typical Percentage/Concentration in Royal Jelly | Potential for Interference |
| trans-10-hydroxy-2-decenoic acid (10-H2DA) | 21.73% - 90% of fatty acid content | High (structurally very similar, may co-elute) |
| Decanedioic acid (Sebacic acid) | ~20.64% | High (dicarboxylic acid, similar polarity) |
| 2-dodecenedioic acid | ~19.87% | Moderate (longer chain dicarboxylic acid) |
| This compound (10-HDA) | ~10.85% | Analyte of Interest |
| 3-hydroxy-decanoic acid | ~7.43% | High (positional isomer, very similar properties) |
| Palmitic acid (C16:0) | 37.4 to 48.0 mg/100 g | Low to Moderate (different structure but high abundance) |
| Stearic acid (C18:0) | 17.7 to 24.0 mg/100 g | Low to Moderate (different structure but high abundance) |
| Oleic acid (C18:1) | 9.4 to 11.1 mg/100 g | Low to Moderate (different structure but high abundance) |
Data compiled from multiple sources.[1][2][14]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Fatty Acid Interference | Recommended Solution / Troubleshooting Step |
| Poor Peak Resolution (10-HDA peak is not sharp or overlaps with other peaks) | Co-elution with structurally similar fatty acids (e.g., 10-H2DA, 3-hydroxydecanoic acid). | 1. Optimize HPLC Mobile Phase: Adjust the solvent gradient (e.g., slower gradient) or pH to improve separation.[10]2. Change Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a longer column for better resolution.3. Adjust GC Temperature Program: Lower the ramp rate to better separate compounds with close boiling points. |
| Inconsistent Retention Times (10-HDA peak shifts between runs) | High lipid content in the sample is affecting the column chemistry or causing pressure fluctuations. | 1. Improve Sample Cleanup: Implement a more rigorous lipid removal step (e.g., dSPE with EMR-Lipid).[5]2. Use an Internal Standard: Add a stable, labeled internal standard early in the sample prep to correct for shifts.3. Perform Column Wash: Institute a regular column wash protocol with a strong solvent (e.g., isopropanol) to remove accumulated lipids. |
| Low Analyte Recovery (Signal for 10-HDA is significantly lower than expected) | 10-HDA is being lost during lipid removal steps (e.g., in liquid-liquid extraction). | 1. Validate Sample Prep Method: Spike a clean matrix with a known amount of 10-HDA and measure recovery at each step to identify where the loss occurs.2. Optimize Extraction pH: Ensure the pH during solvent extraction is low enough (~2.5) to keep the carboxylic acid group of 10-HDA protonated for better extraction into organic solvents.[10]3. Check Derivatization Efficiency (GC): Ensure the reaction goes to completion by optimizing time, temperature, and using a catalyst if necessary.[8] |
| Signal Suppression/Enhancement (MS Detection) | Co-eluting lipids are competing with 10-HDA for ionization in the mass spectrometer source. | 1. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.2. Improve Chromatographic Separation: Even small separation between 10-HDA and the interfering lipid can significantly reduce ion suppression.3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of 10-HDA to compensate for matrix effects. |
Detailed Experimental Protocol: HPLC-UV Analysis of 10-HDA
This protocol describes a common method for the quantification of 10-HDA in a complex matrix like royal jelly, with steps to minimize fatty acid interference.
1. Principle 10-HDA is extracted from the sample using an acidified solvent mixture. The extract is then cleaned to remove interfering lipids using dispersive solid-phase extraction (dSPE). Quantification is performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Apparatus and Reagents
-
HPLC system with UV detector, C18 column (e.g., 150 x 4.6 mm, 5 µm)[6]
-
Analytical balance, vortex mixer, centrifuge
-
10-HDA analytical standard
-
Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid[6]
-
Extraction Solvent: Methanol/Water (50:50, v/v)
-
Sample Cleanup: Dispersive SPE tubes containing a lipid-removing sorbent.
3. Sample Preparation & Lipid Removal
-
Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Acidify the mixture to a pH of 2.5-3.0 with phosphoric acid to ensure 10-HDA is in its protonated form.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a dSPE tube containing lipid removal sorbent.
-
Vortex for 1 minute to ensure thorough mixing with the sorbent.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions [6]
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol / Water / Phosphoric Acid (55:45:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes.
5. Calibration and Quantification
-
Prepare a stock solution of 10-HDA standard in methanol.
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Calculate the concentration of 10-HDA in the original sample using the linear regression equation from the calibration curve, accounting for the initial sample weight and dilution factors.
Visualizations
Caption: Workflow for 10-HDA analysis emphasizing the lipid removal step.
Caption: Decision tree for troubleshooting poor peak resolution in 10-HDA analysis.
References
- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 2. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theses.cz [theses.cz]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. apiservices.biz [apiservices.biz]
- 7. researchgate.net [researchgate.net]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nutritional Properties and Composition of Royal Jelly - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Technical Support Center: Overcoming Decanoic Acid Toxicity in Sebacic Acid Biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with decanoic acid toxicity during the biotransformation of substrates into sebacic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sebacic acid production is low, and the biotransformation process seems to stall. Could decanoic acid toxicity be the issue?
A1: Yes, low yield and process stalling are common indicators of decanoic acid toxicity. Decanoic acid, an intermediate in the ω-oxidation pathway from decane or methyl decanoate, is a known fermentation inhibitor.[1][2] Its toxicity is a primary challenge in the biological production of sebacic acid.[3][4][5] Even at low concentrations (e.g., 0.2 g/L), it can inhibit key enzymatic steps in the pathway, such as the conversion of 10-hydroxydecanoic acid to sebacic acid.[3][6] The toxic effects are often enhanced by low pH and the presence of ethanol, which facilitates the acid's entry into the cells and leads to a decrease in intracellular pH.[1][7]
Troubleshooting Steps:
-
Monitor Intermediate Concentrations: Analyze samples from your fermenter to quantify the concentration of decanoic acid and another key intermediate, this compound. Accumulation of either can indicate a bottleneck.
-
Assess Cell Viability: Use methods like flow cytometry or plating to determine the percentage of viable cells in your culture. A significant drop in viability after the introduction of the substrate points to a toxic event.[8]
-
Review Fermentation Parameters: Check the pH of your medium. A lower pH can increase the toxicity of decanoic acid.[9][10][11]
Q2: What are the cellular mechanisms of decanoic acid toxicity?
A2: Decanoic acid exerts its toxicity through several mechanisms:
-
Intracellular Acidification: As a medium-chain fatty acid (MCFA), it can diffuse across the cell membrane in its undissociated form. Inside the cell, where the pH is higher, it dissociates, releasing protons and causing a drop in intracellular pH.[1]
-
Membrane Disruption: Being lipophilic, decanoic acid can interfere with the cell membrane's structure and function, increasing its permeability.[7][12]
-
Mitochondrial Dysfunction: Decanoic acid can act as an uncoupler and metabolic inhibitor of oxidative phosphorylation, impairing mitochondrial energy production.[13] It can decrease the mitochondrial membrane potential and induce the opening of the mitochondrial permeability transition pore.[13]
-
Oxidative Stress: The presence of decanoic acid can induce an oxidative stress response in cells.[1][14]
Q3: How can I modify my fermentation strategy to reduce decanoic acid accumulation and toxicity?
A3: A key strategy is to control the substrate feed to prevent the accumulation of toxic intermediates.
-
Substrate-Limiting Fed-Batch: Instead of adding the substrate (e.g., methyl decanoate) in a single batch, use a fed-batch approach with a slow, controlled feeding rate. This allows the cells to adapt and immediately convert the toxic decanoic acid as it's formed.[3][4] A slower initial substrate feeding rate can provide an adaptation period for the cells.[4]
-
Decane Induction under Limiting Conditions: Before introducing the primary substrate, induce the ω-oxidation pathway enzymes using decane. Crucially, this induction should be performed under substrate-limiting conditions, where decane is fed continuously at a rate that prevents its accumulation in the broth. This strategy has been shown to effectively eliminate the accumulation of decanoic acid during the induction phase, leading to a significant improvement in the subsequent biotransformation.[3][4] This method improved sebacic acid productivity by 28% in one study.[4][6]
Q4: What metabolic engineering approaches can be used to create strains more tolerant to decanoic acid?
A4: Engineering the host strain, such as Candida tropicalis or Saccharomyces cerevisiae, is a powerful approach to overcome toxicity and improve production.
-
Block the β-Oxidation Pathway: The β-oxidation pathway competes for fatty acid substrates and can degrade both the substrate and the product. Disrupting the genes encoding key enzymes, like acyl-CoA oxidase (POX genes), redirects the metabolic flux towards the desired ω-oxidation pathway, improving conversion efficiency to nearly 100%.[15][16]
-
Overexpress ω-Oxidation Pathway Genes: The conversion of decanoic acid to sebacic acid involves several enzymatic steps. The initial ω-hydroxylase step, catalyzed by cytochrome P450 monooxygenase and NADPH-cytochrome reductase, is often rate-limiting.[15] Overexpressing the genes for these enzymes can increase productivity by enhancing the consumption rate of toxic intermediates.[15][17]
-
Enhance Detoxification Mechanisms: S. cerevisiae has natural resistance mechanisms that can be exploited. These include:
-
Efflux Pumps: Overexpressing genes for transporters like Pdr12p and Tpo1p, which actively pump weak acids out of the cell.[1][7]
-
Ester Synthesis: Upregulating genes like FAA1 (acyl-CoA synthetase) and EEB1 (alcohol acyltransferase) can detoxify decanoic acid by converting it into less toxic decanoate ethyl esters.[1][7]
-
-
Promoter Engineering: To avoid metabolic burden and fine-tune the expression of key enzymes, use a library of promoters with varying strengths.[18][19] This allows for precise control over the metabolic flux, balancing pathway efficiency with cell health.[20][21] For example, using carefully selected promoters to drive the expression of ω-oxidation genes can optimize the conversion process without overloading the cell.[18][22]
Q5: What is the role of peroxisomes in this process, and can they be engineered?
A5: Peroxisomes are crucial organelles for fatty acid metabolism. In yeast, β-oxidation occurs exclusively in peroxisomes.[23] They are also involved in detoxification processes.[24][25][26]
-
Metabolic Channeling: By blocking the peroxisomal β-oxidation pathway, the substrate is forced into the ω-oxidation pathway, which occurs in the endoplasmic reticulum.
-
Spatial Engineering: Advanced strategies involve compartmentalizing parts of a metabolic pathway within the peroxisome.[27] For instance, engineering the later stages of a biosynthetic pathway into the peroxisome can isolate toxic intermediates or concentrate enzymes and substrates, thereby increasing efficiency.[27] This requires using peroxisomal targeting signals on the enzymes of interest. The biogenesis and protein import machinery of peroxisomes are controlled by PEX genes, such as PEX10.[28][29][30]
Quantitative Data Summary
Table 1: Impact of Decanoic and this compound on Biotransformation
| Inhibitor | Concentration | Effect | Source |
| Decanoic Acid | 0.2 g/L | Inhibited the transformation of this compound to sebacic acid. | [3][6] |
| This compound | 0.5 - 1.5 g/L | Caused a 24-32% reduction in decanoic acid oxidation. | [3][6] |
Table 2: Effect of Fermentation Strategy on Sebacic Acid Production
| Fermentation Method | Sebacic Acid Titer (after 54h) | Productivity | Key Feature | Source |
| Standard Method with Pulse Decane Induction | 27.0 ± 2.14 g/L | 0.50 ± 0.04 g/L/h | Allowed for decanoic acid accumulation. | [3][4] |
| Substrate-Limiting Continuous Decane Induction | 34.5 ± 1.10 g/L | ~0.64 g/L/h | Eliminated decanoic acid accumulation during induction. | [4][6] |
Experimental Protocols
Protocol 1: Decane Induction under Substrate-Limiting Conditions
This protocol is adapted from studies aimed at minimizing intermediate toxicity during the induction phase of sebacic acid production in Candida tropicalis.[3][4]
-
Cell Growth Phase: Culture the engineered Candida tropicalis strain in a suitable growth medium in a fermenter until a high cell density is achieved. Maintain optimal conditions for growth (e.g., temperature, pH, dissolved oxygen).
-
Initiation of Induction: After the growth phase, begin the induction of ω-oxidation enzymes by feeding decane into the fermenter.
-
Continuous Feeding: Instead of a single pulse, feed decane continuously at a pre-determined rate (e.g., starting around 0.65 g/L/h).
-
Monitor Residual Decane: The critical step is to regulate the decane feeding rate to ensure no residual decane accumulates in the fermenter broth. This can be monitored using gas chromatography (GC) analysis of broth samples.
-
Induction Period: Continue the substrate-limiting decane feed for a sufficient period (e.g., 10-12 hours) to ensure full induction of the necessary enzymes.
-
Transition to Production: After the induction phase, switch the feed from decane to the primary substrate (e.g., methyl decanoate) to begin the biotransformation to sebacic acid.
Protocol 2: Transcriptional Analysis of Decanoic Acid Stress Response
This protocol provides a general workflow for analyzing how gene expression changes in response to decanoic acid stress, based on methodologies used for Saccharomyces cerevisiae.[1][31]
-
Strain Cultivation: Grow the yeast strain in a standard liquid medium (e.g., YPD) at 30°C with shaking to the mid-exponential phase.
-
Stress Induction: Split the culture into a control group and one or more experimental groups. To the experimental groups, add decanoic acid to the desired final concentration (e.g., 50 µM).[1]
-
Exposure: Incubate the cultures for a short period (e.g., 20-60 minutes) to capture the early transcriptional response.
-
Cell Harvesting: Rapidly harvest the cells by centrifugation at a low temperature (4°C). Immediately flash-freeze the cell pellets in liquid nitrogen to preserve the RNA profile. Store at -80°C until extraction.
-
RNA Extraction: Extract total RNA from the cell pellets using a standard method, such as a hot phenol-based protocol or a commercial kit (e.g., TRIzol).
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100).
-
Sequencing and Analysis: Perform RNA sequencing (RNA-Seq) on the samples. Analyze the resulting data to identify differentially expressed genes (DEGs) between the control and decanoic acid-treated groups.
-
Functional Analysis: Use gene ontology (GO) and pathway analysis tools (e.g., MIPS, KEGG) to identify the biological processes and metabolic pathways that are significantly affected by decanoic acid stress.[1]
Visualizations
Caption: ω-Oxidation pathway for sebacic acid production, highlighting the toxic intermediate.
Caption: Troubleshooting workflow for low sebacic acid yield.
Caption: Cellular response mechanisms to decanoic acid stress in yeast.
References
- 1. Activation of Two Different Resistance Mechanisms in Saccharomyces cerevisiae upon Exposure to Octanoic and Decanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The inhibition of Saccharomyces cerevisiae population during alcoholic fermentation of grape must by octanoic, decanoic and dodecanoic acid mixture | BIO Web of Conferences [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. New insights into the toxicity mechanism of octanoic and decanoic acids on Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 13. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional analysis of the effect of exogenous decanoic acid stress on Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Engineering of Candida Tropicalis for the Production of Long–Chain Dicarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 17. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Fine-Tuning Gene Expression for Improved Biosynthesis of Natural Products: From Transcriptional to Post-Translational Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Peroxisomes - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 25. Khan Academy [khanacademy.org]
- 26. researchgate.net [researchgate.net]
- 27. Cytoplasmic-peroxisomal spatial combination engineering in Candida tropicalis for enhanced terpenoid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. PEX10 - Wikipedia [en.wikipedia.org]
- 29. genecards.org [genecards.org]
- 30. Identification of PEX10, the gene defective in complementation group 7 of the peroxisome-biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 10-Hydroxydecanoic Acid and 10-Hydroxy-2-decenoic Acid (10-HDA)
A guide for researchers and drug development professionals.
In the realm of natural product research, the fatty acids derived from royal jelly have garnered significant attention for their diverse pharmacological properties. Among these, 10-Hydroxydecanoic acid and its unsaturated counterpart, 10-Hydroxy-2-decenoic acid (commonly known as 10-HDA), are two of the most prominent. While structurally similar, emerging research indicates distinct and sometimes overlapping biological activities. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their investigations.
Nomenclature Clarification
It is crucial to first address a common point of confusion in the literature. The abbreviation "10-HDA" is predominantly used to refer to 10-Hydroxy-2-decenoic acid , an unsaturated fatty acid. To avoid ambiguity, this guide will use "10-HDA" for 10-Hydroxy-2-decenoic acid and the full name, This compound , for its saturated analogue. Some literature also refers to this compound as 10-HDAA.
Comparative Biological Activities
The following sections detail the known biological activities of both compounds, with a focus on comparative studies.
Antimicrobial and Anti-infective Effects
Both fatty acids have demonstrated notable antimicrobial properties. A key study directly compared their efficacy against parasitic infections, revealing a superior performance by this compound.
Table 1: Comparative Anti-infective Activity
| Compound | Target Organism | Assay | Result (IC₅₀) | Reference |
| This compound | Plasmodium falciparum (K1 strain, chloroquine-resistant) | In vitro antimalarial activity | More effective than Royal Jelly | [1] |
| This compound | Leishmania major (amastigotes) | In vitro antileishmanial activity | More effective than Royal Jelly | [1] |
| 10-HDA | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 23–44 μM | [2] |
| 10-HDA | Gram-positive bacteria | Minimum Bactericidal Concentration (MBC) | 33–66 μM | [3] |
| 10-HDA | Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | 40–43 μM | [2] |
| 10-HDA | Gram-negative bacteria | Minimum Bactericidal Concentration (MBC) | 74–78 μM | [3] |
Experimental Protocol: In Vitro Anti-plasmodial and Anti-leishmanial Activity Assay
A detailed protocol for determining the 50% inhibitory concentration (IC₅₀) of the compounds against Plasmodium falciparum and Leishmania major was described.[1] The chloroquine-resistant K1 strain of P. falciparum and amastigotes of L. major were used. The compounds were tested at various concentrations to determine the level at which 50% of the parasitic growth was inhibited.
Anti-inflammatory Properties
Both this compound and 10-HDA exhibit anti-inflammatory effects, although they may act through different mechanisms.
dot
Caption: Putative anti-inflammatory mechanisms of this compound and 10-HDA.
Studies have shown that this compound demonstrates a remarkable and dose-dependent inhibition of interleukin-10 (IL-10) release and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] In contrast, 10-HDA, along with this compound and sebacic acid, is correlated with the anti-inflammatory properties of Royal Jelly by preventing NO production and inducible nitric oxide synthase (iNOS) expression through the phosphorylation of ERK1/2 and JNK1/2.
Neuroprotective Effects
In the context of neuroprotection, 10-HDA appears to be a key player in the beneficial effects of royal jelly.
References
Validating the Immunomodulatory Effects of 10-Hydroxydecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of 10-Hydroxydecanoic acid (10-HDA) with other relevant fatty acids. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways to aid in the evaluation of 10-HDA as a potential immunomodulatory agent.
Abstract
This compound (10-HDA), a medium-chain fatty acid naturally found in royal jelly, has garnered scientific interest for its potential therapeutic properties, including its influence on the immune system. This guide synthesizes findings from multiple studies to provide a comparative analysis of its immunomodulatory effects. Evidence suggests that 10-HDA exhibits anti-inflammatory properties through the modulation of key signaling pathways, such as NF-κB and MAPK, and the regulation of pro-inflammatory and anti-inflammatory cytokine production. This document presents a compilation of quantitative data, experimental protocols, and pathway diagrams to facilitate a comprehensive understanding of the immunomodulatory profile of 10-HDA.
I. Comparative Analysis of Immunomodulatory Effects
10-HDA has been shown to exert its immunomodulatory effects primarily through the regulation of cytokine production and the inhibition of key inflammatory signaling pathways. This section compares the efficacy of 10-HDA with other fatty acids found in royal jelly, namely 10-hydroxy-2-decenoic acid (10H2DA) and sebacic acid (SEA).
Cytokine Modulation
Studies have demonstrated that 10-HDA can significantly modulate the production of several key cytokines involved in the inflammatory response. In various cell models, 10-HDA has been shown to decrease the secretion of pro-inflammatory cytokines while in some cases increasing the production of anti-inflammatory cytokines.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition / Effect | Citation |
| 10-HDA | WiDr | Endogenous | TNF-α | 3 mM | Significant decrease | [1] |
| 10-HDA | WiDr | Endogenous | IL-1β | 3 mM | Significant decrease | [1] |
| 10-HDA | WiDr | Endogenous | IL-8 | 0.5 - 3.0 mM | Dose-dependent significant reduction | [1] |
| 10-HDAA | RAW 264.7 | LPS (1 µg/mL) | IL-6 | High concentrations | Slight inhibition | [2] |
| 10-HDAA | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Various concentrations | No significant effect | [2] |
| 10H2DA | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Dose-dependent | Inhibition | |
| Sebacic Acid | RAW 264.7 | LPS (1 µg/mL) | TNF-α | High concentrations | Strong inhibitory activity | [2] |
Table 2: Effect on Anti-Inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration | Effect | Citation |
| 10-HDA | WiDr | Endogenous | IL-1ra | 0.1 - 3.0 mM | Dose-dependent increase | [1] |
Inhibition of Inflammatory Mediators
Beyond cytokines, 10-HDA has been observed to inhibit the production of other crucial inflammatory mediators, such as nitric oxide (NO).
Table 3: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition |
| 10-HDAA | RAW 264.7 | LPS (1 µg/mL) | 2.5 mM | ~40% |
| 10-HDAA | RAW 264.7 | LPS (1 µg/mL) | 5.0 mM | ~60% |
| 10H2DA | RAW 264.7 | LPS (1 µg/mL) | 2.5 mM | ~50% |
| 10H2DA | RAW 264.7 | LPS (1 µg/mL) | 5.0 mM | ~70% |
| Sebacic Acid | RAW 264.7 | LPS (1 µg/mL) | 2.5 mM | ~20% |
| Sebacic Acid | RAW 264.7 | LPS (1 µg/mL) | 5.0 mM | ~35% |
Lymphocyte Proliferation
While several fatty acids have been shown to modulate lymphocyte proliferation, specific quantitative data on the direct effect of 10-HDA on T-cell or B-cell proliferation is limited in the currently available literature. One study on royal jelly components indicated that higher concentrations of a fraction containing 10-hydroxydec-2-enoic acid (10H2DA) inhibited T-cell proliferation[3]. Another study mentioned that a concentration of 200 μg/mL of 10-HDA was non-cytotoxic to rat T-cells in a 3H-thymidine incorporation assay, but did not provide data on its effect on proliferation[1]. Further research is required to quantify the direct impact of 10-HDA on lymphocyte proliferation.
II. Signaling Pathway Modulation
10-HDA exerts its immunomodulatory effects by targeting key intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Studies have shown that 10-HDA can inhibit the activation of this pathway. In WiDr human colon cancer cells, 10-HDA treatment led to a dose-dependent inhibition of NF-κB expression, with inhibition rates ranging from 6.56% to 68.9%[1]. This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.
References
- 1. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-10 inhibits human T cell proliferation and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the immunomodulatory activities of royal jelly components in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Hydroxydecanoic Acid (10-HDA) Content in Diverse Royal Jelly Sources
An objective guide for researchers and drug development professionals on the variance of a key bioactive compound in royal jelly, supported by experimental data.
Royal jelly, a secretion from the glands of worker honeybees, is renowned for its complex composition and wide range of biological activities. Central to its therapeutic potential is the presence of unique fatty acids, most notably trans-10-hydroxy-2-decenoic acid (10-HDA). This compound is exclusive to royal jelly and serves as a primary marker for its authenticity and quality.[1][2][3][4] The concentration of 10-HDA, however, is not uniform and can vary significantly based on several factors, including the geographical origin of the royal jelly, the species of the honeybee, and the floral sources available to the bees.[2][5][6][7] This guide provides a comparative analysis of 10-HDA content across different royal jelly sources, supported by a summary of experimental data and methodologies.
Quantitative Comparison of 10-HDA Content
The concentration of 10-HDA in royal jelly is a critical parameter for standardization and for ensuring its therapeutic efficacy. The data summarized in the table below has been compiled from various studies to illustrate the range of 10-HDA content found in royal jelly from different global regions and bee varieties.
| Geographical Origin | Bee Species/Type | Botanical Origin (Nectar Flow) | 10-HDA Content (%) | Reference(s) |
| China | ||||
| Western China | Apis mellifera ligustica & Hybrid | 2.01 ± 0.05 | [5][6][7] | |
| Northeastern China | Apis mellifera ligustica & Hybrid | 1.87 ± 0.05 | [5][6][7] | |
| Eastern China | Apis mellifera ligustica & Hybrid | 1.75 ± 0.03 | [5][6][7] | |
| Hybrid (A. m. ligustica x A. m. carnica) | 1.89 ± 0.03 | [5][6][7] | ||
| Apis mellifera ligustica | 1.78 ± 0.03 | [5][6][7] | ||
| Rape (Brassica campestris L.) | 1.92 | [5][6][7] | ||
| Lime (Tilia amurensis Ruprecht) | 1.80 | [5][6][7] | ||
| Vitex (Vitex negundo L.) | 1.68 | [5][6][7] | ||
| USA | Pure Royal Jelly Creams | 1.85 - 2.18 | [1] | |
| Turkey | 1.02 - 2.38 | [1] | ||
| Italy & other European countries | 0.8 - 3.2 | [1] | ||
| Brazil | 1.58 - 3.10 | [1][8] | ||
| France | 2.6 | [5] | ||
| Thailand | 1.8 | [5] | ||
| India | Indian Royal Jelly (IRJ-II) | Highest among tested Indian samples | [3] | |
| Malaysia | Apis mellifera (Penang - dry season) | Higher protein, carbohydrate, ash, and energy | [9] | |
| Apis mellifera (Johor) | [9] |
Note: The values presented are averages or ranges as reported in the cited literature. Variations can occur due to specific collection and analysis methods.
Experimental Protocols for 10-HDA Quantification
The accurate quantification of 10-HDA is paramount for the quality control of royal jelly. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique due to its precision and reliability.[1]
A Generalized HPLC Methodology for 10-HDA Analysis:
-
Sample Preparation: A known weight of royal jelly is dissolved in a suitable solvent, typically methanol or an acidic aqueous solution. The mixture is homogenized and centrifuged to separate the supernatant containing the dissolved fatty acids.
-
Internal Standard: An internal standard, such as α-naphthol, is often added to the sample and calibration standards to improve the accuracy and precision of the quantification.[8]
-
Chromatographic Separation: The separation is typically achieved using a reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, commonly a mixture of methanol and water (e.g., 45:55 v/v) acidified with phosphoric acid to a pH of around 2.5, is used to elute the compounds.[8]
-
Detection: UV detection is performed at a wavelength of approximately 215 nm or 225 nm.[1][8]
-
Quantification: A calibration curve is constructed using standard solutions of 10-HDA of known concentrations. The concentration of 10-HDA in the royal jelly sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
The limit of detection (LOD) and limit of quantification (LOQ) for this method are typically in the range of 0.05 µg/mL and 0.25 µg/mL, respectively.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 10-HDA in royal jelly.
Signaling Pathway Influenced by 10-HDA
Recent research has begun to elucidate the molecular mechanisms underlying the bioactivities of 10-HDA. One such pathway is the PI3K/AKT/GSK3β signaling cascade, which is implicated in glucose metabolism. Studies have shown that 10-HDA can exert hypoglycemic effects by modulating this pathway.[10]
The diagram below illustrates the PI3K/AKT/GSK3β signaling pathway and the influence of 10-HDA.
References
- 1. apiservices.biz [apiservices.biz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid [mdpi.com]
- 5. cas.zju.edu.cn [cas.zju.edu.cn]
- 6. Geographical influences on content of 10-hydroxy-trans-2-decenoic acid in royal jelly in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and GC Methods for 10-Hydroxydecanoic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 10-Hydroxydecanoic acid (10-HDA), a key bioactive compound, is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this purpose, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is the predominantly preferred method for the quantification of this compound.[1] This preference stems from the fact that Gas Chromatography (GC) analysis necessitates a chemical derivatization step to convert the non-volatile 10-HDA into a volatile compound suitable for GC analysis.[1] This derivatization process can be complex, time-consuming, and may lead to the loss of a significant amount of the analyte.[1]
Performance Comparison
The following table summarizes the key quantitative performance parameters for validated HPLC and GC methods for the analysis of this compound.
| Performance Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | Not explicitly reported for 10-HDA, but for a mix of fatty acids, LODs ranged from 0.21 to 0.54 µg/mL. |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[1] | Not explicitly reported for 10-HDA, but for a mix of fatty acids, LOQs ranged from 0.63 to 1.63 µg/mL. |
| Accuracy (Recovery) | 97.4% - 100.4%[1] | Not explicitly reported for 10-HDA. |
| Precision (RSD) | 2.4% - 3.4%[1] | Intra-day: 0.908%, Inter-day: 1.308% (for 10-HDAA)[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a widely used reversed-phase HPLC method for the quantification of 10-HDA in various samples.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a solvent mixture, typically methanol and water (50:50, v/v).
-
Sonicate the sample solution for at least 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter.
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.1, v/v/v). The pH is typically adjusted to around 2.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector set at 210 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
A calibration curve is constructed by injecting standard solutions of 10-HDA of known concentrations.
-
The concentration of 10-HDA in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography (GC) Method
This protocol involves a derivatization step to make the 10-HDA volatile for GC analysis. The following is a general procedure based on methods for analyzing hydroxylated fatty acids.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the 10-HDA from the sample matrix using a suitable solvent like a mixture of chloroform and methanol.
-
Silylation (Derivatization):
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[2]
-
2. Chromatographic Conditions:
-
GC System: An Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for fatty acid analysis, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 330 °C.[2]
-
Oven Temperature Program:
-
Injection Volume: 1 µL (split injection, e.g., 1:5 split ratio).[2]
3. Quantification:
-
A calibration curve is prepared using derivatized 10-HDA standards.
-
The concentration of the derivatized 10-HDA in the sample is determined by comparing its peak area to the calibration curve.
Workflow Diagrams
Figure 1. Experimental workflow for HPLC analysis of this compound.
Figure 2. Experimental workflow for GC analysis of this compound.
References
Unveiling the Estrogenic Potential of 10-Hydroxydecanoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of compounds with hormonal receptors is paramount. This guide provides an objective comparison of the estrogenic activity of 10-Hydroxydecanoic acid (10-HDA), a significant fatty acid component of royal jelly, against other alternatives, supported by experimental data and detailed methodologies.
Recent studies have confirmed that this compound exhibits weak estrogenic activity.[1][2] This activity is primarily mediated through its interaction with estrogen receptors (ERs), demonstrating a preferential binding to and activation of estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[1][2][3] The estrogenic effects of 10-HDA have been observed in various experimental models, including in vitro assays and in vivo animal studies.[1][4]
Comparative Analysis of Estrogenic Activity
The estrogenic potency of 10-HDA is generally considered to be weaker than that of the primary female sex hormone, 17β-estradiol, and other synthetic estrogens like diethylstilbestrol, as well as some phytoestrogens.[1] Its activity is often evaluated alongside other fatty acids found in royal jelly, such as 10-hydroxy-trans-2-decenoic acid (10H2DA), which also contributes to the overall estrogenic profile of this natural substance.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from various studies investigating the estrogenic activity of this compound.
| Assay Type | Target | Key Findings | Comparative Potency | Reference |
| Competitive ER Binding Assay | Estrogen Receptor β (ERβ) | Inhibited the binding of 17β-estradiol to ERβ. | Weaker than diethylstilbestrol and phytoestrogens. | [1] |
| Estrogen Receptor α (ERα) | Little to no effect on 17β-estradiol binding. | Significantly less active than on ERβ. | [1] | |
| Reporter Gene Assay | Estrogen-Responsive Element (ERE) | Activated transcription of an ERE-luciferase reporter gene. | Demonstrates direct activation of estrogenic signaling pathways. | [1][4] |
| MCF-7 Cell Proliferation Assay | Estrogen-dependent breast cancer cells | Enhanced cell proliferation, which was blocked by the ER antagonist tamoxifen. | Confirms a functional estrogenic effect at the cellular level. | [1][4] |
| In Vivo Uterine Assay (Rats) | Uterine Luminal Epithelium | Induced mild hypertrophy of the luminal epithelium. | Did not cause a significant increase in overall uterine weight. | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the estrogenic activity of this compound.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to estrogen receptors.
-
Preparation of ER Source : Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the receptor source.[5][6]
-
Incubation : A constant concentration of [³H]-17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (e.g., 10-HDA).
-
Separation : After reaching equilibrium, bound and free radioligands are separated. This is commonly achieved using hydroxylapatite (HAP) slurry or dextran-coated charcoal.[5]
-
Quantification : The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.[7]
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).
-
Cell Culture and Transfection : A suitable cell line (e.g., MCF-7 or HEK293) is transiently or stably transfected with a plasmid containing an ERE-promoter-reporter gene construct (e.g., luciferase).[8][9][10]
-
Compound Treatment : The transfected cells are treated with various concentrations of the test compound (10-HDA) and controls (e.g., 17β-estradiol as a positive control, and a vehicle control).
-
Cell Lysis and Reporter Assay : After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[8]
-
Data Analysis : The fold induction of reporter activity relative to the vehicle control is calculated to determine the estrogenic activity of the compound.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This bioassay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[11][12][13]
-
Cell Seeding : MCF-7 cells are seeded in multi-well plates in their regular growth medium.
-
Hormone Deprivation : The medium is then switched to a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize the cells and remove any external estrogenic stimuli.[11]
-
Treatment : The cells are then exposed to a range of concentrations of the test compound (10-HDA), along with positive (17β-estradiol) and negative (vehicle) controls.[11][12]
-
Proliferation Measurement : After several days of incubation, the cell number is quantified. This can be done by cell counting, or more commonly, using assays that measure metabolic activity, such as the MTS or MTT assay.[14]
-
Data Analysis : The proliferative effect of the test compound is calculated relative to the negative and positive controls to determine its estrogenic potency.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Classical genomic signaling pathway for 10-HDA via Estrogen Receptor β.
Caption: A typical workflow for confirming the estrogenic activity of a test compound.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-SCREEN - Wikipedia [en.wikipedia.org]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. ijoear.com [ijoear.com]
- 14. scienceasia.org [scienceasia.org]
In Vivo Effects of 10-Hydroxydecanoic Acid on Bone Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of 10-Hydroxydecanoic acid (10-HDA) and its related compound 10-Hydroxy-2-decenoic acid (10H2DA) on bone metabolism. These compounds, found in Royal Jelly (RJ), are evaluated against the effects of whole Royal Jelly and other potential therapeutic agents for bone health.
Comparative Analysis of In Vivo Studies
The following table summarizes the quantitative data from key in vivo studies investigating the effects of 10-HDA, 10H2DA, and Royal Jelly on bone metabolism in ovariectomized (OVX) animal models, which simulate postmenopausal osteoporosis.
| Compound/Substance | Animal Model | Dosage | Treatment Duration | Key Findings on Bone Metabolism | Reference |
| This compound (10-HDAA) | Ovariectomized Rats | Diet containing 10-HDAA | 12 weeks | Did not ameliorate bone loss; diminished femur bone stiffness. | [1][2][3] |
| 10-Hydroxy-2-decenoic acid (10H2DA) | Ovariectomized Rats | Diet containing 10H2DA | 12 weeks | Did not ameliorate bone loss; diminished femur bone stiffness. | [1][2][3] |
| 10-Hydroxy-2-decenoic acid (10H2DA) | Ovariectomized Mice | Oral gavage | 4 weeks | Attenuated bone resorption by inhibiting osteoclast differentiation; did not change bone formation activity. | [4][5][6][7] |
| Royal Jelly (RJ) | Ovariectomized Rats | Daily oral administration | 12 weeks | Did not prevent bone loss, but improved femur stiffness. | [8] |
| Royal Jelly (RJ) | Ovariectomized Rats | - | 12 weeks | Decreased bone loss due to osteoporosis. | [9] |
| Royal Jelly (RJ) | Normal Female Mice | Oral administration | 9 weeks | Increased the ash content of their tibiae, suggesting stimulation of bone formation. | [10] |
| Royal Jelly Protein (RJP) | Ovariectomized Rats | Low and high intake in diet | 8 weeks | Prevented a decrease in Bone Mineral Density (BMD) levels at the lumbar spine and proximal tibia; increased breaking force of the femur. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis
-
Animal Model: Ten-week-old female Wistar rats.
-
Surgical Procedure: Rats undergo either a sham operation or a bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal bone loss.
-
Treatment Administration: Test compounds (e.g., 10-HDAA, 10H2DA) are incorporated into the standard diet and administered for a period of 12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur.
-
Bone Mechanics: Femur stiffness and strength are evaluated using a three-point bending test.
-
Serum Markers: Blood samples are collected to analyze markers of bone formation (e.g., N-terminal propeptide of type I collagen - PINP) and bone resorption (e.g., C-terminal telopeptides of type I collagen - CTX-I).
-
-
Reference Study: Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study.[1][2][3]
2. Ovariectomized (OVX) Mouse Model for Investigating Osteoclast Inhibition
-
Animal Model: Ovariectomized mice.
-
Treatment Administration: 10H2DA is administered via oral gavage once a day for 4 weeks.
-
Outcome Measures:
-
Serum Markers of Bone Turnover: Serum levels of PINP (bone formation) and CTX-I (bone resorption) are measured.
-
Mechanism of Action: The study investigates the molecular pathway by which 10H2DA affects osteoclasts, focusing on the NF-κB signaling pathway.
-
-
Reference Study: The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of 10H2DA in osteoclasts and a typical experimental workflow for in vivo studies on bone metabolism.
Discussion and Conclusion
The in vivo evidence regarding the effects of this compound and its derivatives on bone metabolism presents a complex picture. While a pilot study in ovariectomized rats showed that neither 10-HDAA nor 10H2DA prevented bone loss and even reduced bone stiffness, another study in ovariectomized mice demonstrated that 10H2DA could attenuate bone resorption by inhibiting osteoclast activity through the NF-κB signaling pathway.[1][2][3][4][5][6] This discrepancy may be due to differences in the animal models, dosages, or administration routes used in the studies.
In contrast, Royal Jelly as a whole has shown more consistent, albeit sometimes modest, positive effects on bone health.[8][9][10] Studies have reported that RJ can improve bone strength and, in some cases, prevent bone loss in ovariectomized rats.[8][9] Furthermore, royal jelly protein has been shown to prevent bone mineral density loss in these models.[11] These findings suggest that the beneficial effects of Royal Jelly on bone may arise from the synergistic action of its various components, rather than from 10-HDA or 10H2DA in isolation.
References
- 1. Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jointdrs.org [jointdrs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The effects of royal jelly protein on bone mineral density and strength in ovariectomized female rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Properties of 10-HDA and 10-HDAA
A Tale of Two Fatty Acids from Royal Jelly in Cancer Research
An in-depth review of the current scientific literature reveals a significant disparity in the research focus on two prominent fatty acids found in royal jelly: 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). While 10-HDA has been the subject of numerous studies investigating its anti-cancer potential, 10-HDAA remains largely unexplored in this context. This guide provides a comprehensive overview of the anti-cancer properties of 10-HDA, supported by experimental data, and contrasts it with the limited available information on 10-HDAA.
10-Hydroxy-2-Decenoic Acid (10-HDA): A Promising Anti-Cancer Agent
10-HDA, a unique unsaturated fatty acid in royal jelly, has demonstrated significant anti-cancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that govern cancer cell growth and survival.
Quantitative Data on the Efficacy of 10-HDA
The cytotoxic and anti-proliferative effects of 10-HDA have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 value represents the concentration of a compound that is required to inhibit a biological process by 50%.
| Cancer Cell Line | Cancer Type | IC50 Value of 10-HDA | Reference |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL | [1][2] |
| HepG2 | Human Hepatoma | 59.6 µg/mL | [3][4] |
| A549 | Human Lung Cancer | 22.68 µM | [5] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | [5] |
| NCI-H23 | Human Lung Cancer | 44.79 µM | [5] |
It is noteworthy that the cytotoxicity of 10-HDA appears to be selective for cancer cells, with significantly higher IC50 values observed in normal human cell lines, suggesting a favorable therapeutic window. For instance, the IC50 of 10-HDA for normal liver LO2 cells and human fibroblasts (HSFs) was approximately 1000 µg/mL and over 1000 µg/mL, respectively[1][2].
Experimental Protocols for Key Studies on 10-HDA
The anti-cancer effects of 10-HDA have been elucidated through a variety of standard in vitro assays.
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of 10-HDA for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cancer cells are treated with 10-HDA for a designated time.
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cancer cells are treated with 10-HDA, and total protein is extracted.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., proteins involved in the MAPK, STAT3, or NF-κB pathways).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways Modulated by 10-HDA
Research has shown that 10-HDA exerts its anti-cancer effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by 10-HDA in cancer cells.
Studies have demonstrated that 10-HDA can regulate the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB) signaling pathways[6]. The modulation of these pathways ultimately leads to the induction of apoptosis and the inhibition of cancer cell proliferation.
This compound (10-HDAA): An Enigma in Cancer Research
In stark contrast to 10-HDA, there is a significant dearth of research on the anti-cancer properties of 10-HDAA. While it is a major fatty acid component of royal jelly, its potential as an anti-cancer agent has been "only marginally reported"[7].
Limited Available Data
The current scientific literature provides very limited and mostly indirect information regarding the anti-cancer effects of 10-HDAA.
-
Histone Deacetylase (HDAC) Inhibition: A recent study explored the potential of royal jelly fatty acids as histone deacetylase inhibitors. The findings suggest that a combined treatment of 10-HDA and 10-HDAA can inhibit the activity of human nuclear HDACs and lead to a slight increase in the expression of HDAC-coding genes in cancer cells[8]. This indicates a potential epigenetic mechanism of action, but the study does not dissect the individual contributions of each fatty acid to this effect.
-
Comparative Cytotoxicity: One study that bioprofiled fatty acids from royal jelly for their activity against melanoma cells reported that 10-HDA showed the greatest reduction in melanoma cell viability, followed by other fatty acids including this compound[9]. However, the study does not provide specific quantitative data to allow for a direct comparison of the potency of 10-HDA and 10-HDAA.
The workflow for investigating the anti-cancer properties of a novel compound typically follows a standardized path, which has been extensively applied to 10-HDA but is still in its infancy for 10-HDAA.
Caption: Standard experimental workflow for anti-cancer drug discovery.
Conclusion: A Field Ripe for Exploration
The comparative study of the anti-cancer properties of 10-HDA and 10-HDAA is currently hampered by a significant knowledge gap. While 10-HDA has emerged as a promising natural compound with well-documented anti-cancer effects and defined mechanisms of action, 10-HDAA remains an enigmatic component of royal jelly in the context of cancer research. The limited available data hints at a potential role for 10-HDAA, possibly in synergy with 10-HDA, through epigenetic modifications. However, comprehensive studies are urgently needed to elucidate the standalone anti-cancer properties of 10-HDAA, determine its efficacy across various cancer types, and unravel its molecular mechanisms of action. Such research would not only provide a more complete understanding of the therapeutic potential of royal jelly but could also unveil a novel natural compound for the development of future cancer therapies. For researchers and drug development professionals, the study of 10-HDAA's anti-cancer properties represents a promising and underexplored frontier.
References
- 1. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice [mdpi.com]
- 6. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 10-HDA and Other Lifespan-Extending Compounds
An Objective Guide for Researchers and Drug Development Professionals
The quest to extend healthy lifespan is a central focus of aging research. A growing number of compounds are being investigated for their potential to decelerate the aging process. Among these, 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has garnered attention for its demonstrated effects on longevity in model organisms. This guide provides a comparative analysis of 10-HDA's lifespan-extending properties alongside other notable compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of Lifespan-Extending Compounds in C. elegans
The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and genetically tractable nature. The following table summarizes the lifespan-extending effects of 10-HDA and other well-studied compounds in this model.
| Compound | Concentration | Mean Lifespan Extension (%) | Key Signaling Pathway(s) | Reference(s) |
| 10-HDA | 25 µM | ~11-13% | Dietary Restriction, TOR Signaling | [1][2][3] |
| Rapamycin | 100 µM | ~8-50% (variable) | TOR Signaling | [4][5][6] |
| Metformin | 50 mM | ~35-41% | AMPK, Lysosomal Pathway | [7][8][9][10] |
| Resveratrol | 1 mM | ~24-85% (variable) | Sirtuin (SIR-2.1), AMPK | [11][12][13][14][15] |
Note: The reported lifespan extension percentages can vary between studies due to differences in experimental conditions, including C. elegans strain, diet, and drug administration protocols.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.
10-HDA: A Mimic of Dietary Restriction
Experimental evidence strongly suggests that 10-HDA extends lifespan in C. elegans by activating pathways associated with dietary restriction (DR).[1][2][3] Unlike compounds that act through the insulin/IGF-1 signaling (ILS) pathway, 10-HDA's effects are independent of this major aging-regulating cascade.[1][2][3] Instead, its mechanism converges on the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism that is also modulated by nutrient availability.[1][2][3]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Influence of TOR kinase on lifespan in C. elegans | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. TOR signaling and rapamycin influence longevity by regulating SKN-1/Nrf and DAF-16/FoxO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 7. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does Metformin Work as a Life-Extension Drug? [nutritionfacts.org]
- 9. Metformin extends C. elegans lifespan through lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The coupling between healthspan and lifespan in Caenorhabditis depends on complex interactions between compound intervention and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C. elegans Exposed to Calorie Restriction and Resveratrol Concurrently have Statistically Similar Lifespans to the Control [lakeforest.edu]
- 14. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of 10-Hydroxydecanoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 10-Hydroxydecanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Core Principle: Regulatory Compliance
The fundamental rule for the disposal of this compound is to adhere to all applicable federal, state, regional, and local regulations.[1][2] Chemical waste generators are responsible for correctly classifying waste and ensuring its disposal aligns with legal requirements.[3]
Hazard Assessment
While some safety data sheets (SDS) indicate that this compound is not considered a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200), others classify it as a potential skin and eye irritant and harmful to aquatic life with long-lasting effects.[1][3] Therefore, it is prudent to handle it as a chemical substance of potential concern and avoid its release into the environment.[4][5]
Standard Disposal Protocol
The recommended and required method for disposing of this compound is through a licensed and approved waste disposal facility.[2][5] Do not dispose of this chemical into drains, sewers, or the general environment.[2][6]
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any materials heavily contaminated with it in a dedicated, properly sealed, and clearly labeled waste container.
-
Labeling: The container must be labeled with the full chemical name: "Waste this compound". Include any other hazard information as required by your institution's safety protocols.
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area. This area should be cool, dry, and well-ventilated.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.
Disposal of Contaminated Materials
-
Contaminated Packaging: Empty containers that held this compound should be treated as chemical waste. Do not reuse the containers for any other purpose. Dispose of them in the same manner as the chemical itself.[1][2]
-
Personal Protective Equipment (PPE): Used gloves, lab coats, or other PPE contaminated with the chemical should be collected in a designated solid chemical waste container for disposal.
-
Spill Debris: Any absorbent materials used to clean up spills of this compound must be placed in a sealed container and disposed of as chemical waste.[2][6]
Accidental Spill Management
In the event of a spill, follow these procedures while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2][6]
-
Containment: Prevent the spill from spreading or entering drains.[1][6]
-
Cleanup (for solid powder):
-
Decontamination: Thoroughly clean the contaminated surface after the material has been removed.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Quantitative Data Summary
No quantitative threshold data for the environmental release or specific concentration limits for drain disposal of this compound were identified in the safety data sheets. The consistent recommendation is zero release to the environment and disposal via an authorized waste management facility.
| Parameter | Guideline | Source |
| Drain Disposal | Not Permitted | [2][4][6] |
| Environmental Release | Avoid; may cause long-lasting harm to aquatic life | [1][5] |
| Disposal Method | Transfer to an approved waste disposal plant | [2][5] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
References
Personal protective equipment for handling 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10-Hydroxydecanoic Acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While some sources classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious approach to handling is recommended, utilizing appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or N100 Respirator | Recommended when handling the powder outside of a chemical fume hood or when there is a potential for dust generation. |
II. Safe Handling Procedures
Proper handling techniques are critical to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation of any dust particles.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
To minimize dust, do not pour the powder directly. Use a spatula or scoop for transfers.
-
If weighing, do so in a fume hood or a balance enclosure.
-
-
In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.
-
Clean all equipment and the work surface used for handling.
-
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Emergency Response Plan
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Powder) | 1. Secure the area and restrict access. 2. Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid generating dust. 3. Place the collected material into a labeled container for proper disposal. 4. Clean the spill area with soap and water. |
| Major Spill (Powder) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent the spread of dust. 4. Follow institutional procedures for large chemical spills. |
IV. Disposal Plan
This compound is a component of some biodegradable polyesters and is involved in biological metabolic pathways, suggesting it is biodegradable[1][2]. However, all chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any other components of the waste.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Collection: Follow your institution's procedures for chemical waste pickup. Do not dispose of this compound down the drain or in regular trash unless authorized by your environmental health and safety department.
V. Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely incorporating this compound into an experimental protocol.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
